1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(3,5-dimethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(13)15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECLZIRCLUPWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287950 | |
| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65833-09-2 | |
| Record name | MLS002667608 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS: 65833-09-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds, is a molecule of significant interest in the fields of organic synthesis, polymer chemistry, and medicinal chemistry. Its structural architecture, featuring a pyrrole-2,5-dione core N-substituted with a 3,5-dimethylphenyl group, imparts unique physicochemical properties and a versatile reactivity profile. This technical guide provides a comprehensive overview of its synthesis, physicochemical characteristics, spectroscopic data, and potential biological applications, with a focus on its relevance to drug discovery and development. The 3,5-dimethylphenyl moiety introduces both steric hindrance and electron-donating effects, which can influence the compound's reactivity, solubility, and interactions with biological targets.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The key physicochemical and spectroscopic data are summarized below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 65833-09-2 | N/A |
| Molecular Formula | C₁₂H₁₁NO₂ | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| Melting Point | 107-111 °C | Supplier Data |
| Appearance | Not explicitly found | N/A |
| Solubility | Not explicitly found | N/A |
Spectroscopic Data
While specific spectra for this compound were not found in the searched literature, the expected characteristic spectroscopic features can be inferred from data on analogous compounds.
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons of the dimethylphenyl ring, the vinyl protons of the maleimide ring, and the methyl protons.
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Aromatic Protons (phenyl ring): Signals are anticipated in the aromatic region (typically δ 7.0-7.5 ppm). The substitution pattern of the 3,5-dimethylphenyl group will result in a specific splitting pattern.
-
Vinyl Protons (maleimide ring): A singlet corresponding to the two equivalent protons on the maleimide double bond is expected, typically in the range of δ 6.5-7.0 ppm.
-
Methyl Protons: A singlet for the six equivalent protons of the two methyl groups on the phenyl ring will likely appear in the upfield region (around δ 2.3 ppm).
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbons: Resonances for the two equivalent carbonyl carbons of the maleimide ring are expected to be in the downfield region, typically around δ 170 ppm.
-
Aromatic Carbons: Signals for the carbons of the dimethylphenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbons bearing the methyl groups and the carbon attached to the nitrogen will have distinct chemical shifts.
-
Vinyl Carbons: The two equivalent carbons of the maleimide double bond are expected to resonate in the olefinic region (around δ 134 ppm).
-
Methyl Carbons: A signal for the methyl carbons will be present in the upfield region (around δ 21 ppm).
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The infrared (IR) spectrum is useful for identifying the key functional groups present in the molecule.
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C=O Stretching: Strong absorption bands characteristic of the imide carbonyl groups are expected in the region of 1700-1780 cm⁻¹. Often, two distinct bands are observed for the symmetric and asymmetric stretching of the carbonyls.
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C=C Stretching: A medium intensity band for the carbon-carbon double bond of the maleimide ring is anticipated around 1580-1640 cm⁻¹.
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C-N Stretching: A band corresponding to the C-N bond stretching of the imide is expected in the range of 1100-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Absorptions characteristic of the aromatic ring will be present in the regions of 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C stretching).
-
Aliphatic C-H Stretching: Bands corresponding to the C-H stretching of the methyl groups will be observed in the 2850-3000 cm⁻¹ region.
Synthesis and Experimental Protocols
The synthesis of N-aryl maleimides, including this compound, is typically achieved through a well-established two-step procedure.
General Synthesis Pathway
The synthesis involves the reaction of the corresponding aniline with maleic anhydride to form an N-arylmaleamic acid intermediate, followed by cyclodehydration to yield the final N-aryl maleimide.
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of N-Aryl Maleimides
This protocol is a general procedure adapted from the literature for the synthesis of N-substituted maleimides and can be applied for the preparation of this compound.
Step 1: Formation of N-(3,5-Dimethylphenyl)maleamic Acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or acetone) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3,5-dimethylaniline (1.0 equivalent) in the same anhydrous solvent to the cooled maleic anhydride solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours. The N-arylmaleamic acid intermediate often precipitates out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash with cold solvent. The intermediate can be used in the next step without further purification.
Step 2: Cyclodehydration to this compound
-
Suspend the N-(3,5-Dimethylphenyl)maleamic acid intermediate in acetic anhydride (as both solvent and dehydrating agent).
-
Add a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture with stirring (e.g., at 80-100 °C) for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Caption: Experimental workflow for the synthesis of this compound.
Potential Biological Activities and Applications in Drug Development
While specific biological studies on this compound are not extensively reported in the available literature, the broader class of N-substituted maleimides and pyrrole-2,5-dione derivatives has demonstrated a wide range of biological activities, suggesting potential avenues for investigation for this specific compound.
Enzyme Inhibition
N-substituted maleimides are known to act as inhibitors of various enzymes, often through covalent modification of cysteine residues in the active site.
-
Potential as Kinase Inhibitors: The pyrrole-2,5-dione scaffold is present in some kinase inhibitors. The ability of this compound to inhibit specific kinases could be a subject of future research.[1]
-
Other Enzyme Targets: Derivatives of maleimide have been investigated as inhibitors of enzymes such as monoglyceride lipase (MGL) and prostaglandin endoperoxide synthases.
Anticancer, Anti-inflammatory, and Antimicrobial Properties
Derivatives of pyrrole-2,5-dione have shown promise in several therapeutic areas:
-
Anticancer Activity: Some studies have reported that certain pyrrole-2,5-dione derivatives can inhibit the proliferation of cancer cells. For instance, some derivatives have shown up to 85% inhibition of peripheral blood mononuclear cell proliferation at high concentrations.[1]
-
Anti-inflammatory Activity: The potential to suppress pro-inflammatory cytokines has been observed in macrophage cultures treated with related compounds.[1]
-
Antimicrobial Activity: Natural and synthetic pyrrole derivatives have demonstrated effectiveness against various bacterial strains.[1]
Experimental Protocol: General Enzyme Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of a compound like this compound against a target enzyme. This would need to be adapted based on the specific enzyme and substrate.
-
Reagents and Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer (specific to the enzyme)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In the wells of a microplate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include wells with no inhibitor (negative control) and wells with the positive control inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The wavelength will depend on the substrate and product.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: General workflow for an enzyme inhibition assay.
Conclusion
This compound is a compound with a well-defined structure and accessible synthetic route. While specific experimental data on its spectroscopic properties and biological activities are not extensively documented in the public domain, its classification as an N-aryl maleimide places it within a class of compounds with significant potential in drug discovery and materials science. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and to explore its potential as an inhibitor of various enzymes and as a therapeutic agent in areas such as oncology, inflammation, and infectious diseases. The protocols and data presented in this guide provide a foundational resource for researchers and scientists interested in investigating this promising molecule.
References
In-Depth Technical Guide: Physical and Chemical Properties of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione. Due to the limited availability of specific experimental data for this particular molecule, this guide also incorporates information on the general class of N-aryl maleimides to provide a broader context for its potential characteristics and reactivity. The document includes a summary of its physical properties, a detailed experimental protocol for its synthesis based on established methods for analogous compounds, and a discussion of its potential biological activity, focusing on the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway, a known target for various maleimide derivatives.
Introduction
This compound, a member of the N-aryl maleimide family, is a small molecule of interest in medicinal chemistry and drug discovery. The maleimide scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer effects. The N-aryl substitution allows for the tuning of physicochemical and biological properties, making this class of compounds a versatile platform for the development of targeted therapeutics. This guide aims to consolidate the available information on this compound and provide a foundational resource for researchers in the field.
Physical and Chemical Properties
Quantitative physical and chemical data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data for analogous compounds, the following properties can be inferred and are summarized in Table 1.
| Property | Value | Source/Method |
| CAS Number | 65833-09-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₁NO₂ | --- |
| Molecular Weight | 201.22 g/mol | Calculated |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Inferred from analogous N-aryl maleimides |
Table 1: Physical and Chemical Properties of this compound
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(3,5-Dimethylphenyl)maleamic acid
-
In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
To this solution, add a solution of 3,5-dimethylaniline (1.0 equivalent) in the same solvent dropwise at room temperature with constant stirring.
-
A precipitate of the N-(3,5-Dimethylphenyl)maleamic acid is expected to form upon addition.
-
Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure complete reaction.
-
Collect the solid product by filtration, wash with cold solvent to remove any unreacted starting materials, and dry under vacuum.
Step 2: Cyclodehydration to this compound
-
In a round-bottom flask equipped with a reflux condenser, suspend the N-(3,5-Dimethylphenyl)maleamic acid (1.0 equivalent) in acetic anhydride.
-
Add a catalytic amount of a dehydrating agent, such as anhydrous sodium acetate or a strong acid catalyst.
-
Heat the mixture to reflux (approximately 100-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water to remove acetic anhydride and other water-soluble impurities.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Characterization
Although specific spectral data for this compound is not published, the following are the expected characteristic signals based on its structure and data from similar compounds.
-
¹H NMR: Protons on the pyrrole-2,5-dione ring are expected to appear as a singlet in the range of δ 6.5-7.0 ppm. The aromatic protons of the dimethylphenyl group will appear in the aromatic region (δ 7.0-7.5 ppm), and the methyl protons will be visible as a singlet around δ 2.3 ppm.
-
¹³C NMR: The carbonyl carbons of the dione are expected to resonate around δ 170 ppm. The olefinic carbons of the pyrrole ring should appear in the range of δ 130-140 ppm. Aromatic and methyl carbons will have characteristic shifts in their respective regions.
-
IR Spectroscopy: Characteristic peaks would include C=O stretching vibrations for the imide group around 1700-1780 cm⁻¹, C=C stretching of the pyrrole ring, and C-H stretching from the aromatic and methyl groups.
-
Mass Spectrometry: The molecular ion peak [M]⁺ corresponding to the molecular weight of 201.22 would be expected.
Potential Biological Activity and Signaling Pathway
N-aryl maleimides have been identified as potent inhibitors of several protein kinases, including Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer, neurodegenerative disorders, and metabolic diseases.[1][2][3][4][5] The inhibition of GSK-3β by maleimide derivatives often occurs through covalent modification of a cysteine residue in the ATP-binding pocket of the enzyme.
GSK-3β Signaling Pathway in Cancer
GSK-3β is a key regulator in multiple signaling pathways that are fundamental to cancer progression, including the Wnt/β-catenin and PI3K/Akt pathways.[1][2][4] In many cancers, these pathways are aberrantly activated, leading to increased cell proliferation, survival, and metastasis. The diagram below illustrates the central role of GSK-3β and the potential point of intervention for an inhibitor like this compound.
Figure 1: Simplified GSK-3β signaling pathway in cancer.
In the absence of Wnt signaling, GSK-3β within a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling or activation of the PI3K/Akt pathway leads to the inhibition of GSK-3β, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in cell proliferation and survival. An inhibitor like this compound could potentially inhibit GSK-3β, thereby mimicking the effect of pro-survival signaling pathways, or in other contexts, sensitize cancer cells to other therapies.[1]
Experimental Workflow for Assessing Biological Activity
To investigate the potential of this compound as a GSK-3β inhibitor, a structured experimental workflow is necessary.
Figure 2: Experimental workflow for biological evaluation.
This workflow outlines the key stages from compound synthesis to in vivo efficacy studies, providing a roadmap for the comprehensive evaluation of this compound as a potential therapeutic agent.
Conclusion
This compound is a compound with potential for further investigation in the field of drug discovery, particularly as a modulator of kinase signaling pathways such as GSK-3β. While specific experimental data for this molecule is currently limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the established chemistry and biology of the N-aryl maleimide class. Further research is warranted to fully elucidate the physical, chemical, and pharmacological properties of this compound.
References
- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase 3β in tumorigenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and synthetic methodologies for 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione. This compound belongs to the N-substituted maleimide class, which is of significant interest in medicinal chemistry and materials science due to the reactive nature of the maleimide moiety.
Molecular Structure and Weight
The molecular structure of this compound consists of a central five-membered pyrrole-2,5-dione ring, also known as a maleimide ring. A 3,5-dimethylphenyl group is attached to the nitrogen atom of this ring.
The molecular formula for this compound is C₁₂H₁₁NO₂. Based on this formula, the molecular weight is calculated to be 201.22 g/mol .[1] The isomeric compound, 1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione, shares the same molecular formula and weight.[1]
Structural Diagram
Caption: Molecular structure of this compound.
Quantitative Data
While specific experimental data for this compound is not extensively available in the cited literature, data for structurally similar compounds can provide useful reference points.
| Property | Value | Reference Compound |
| Molecular Formula | C₁₂H₁₁NO₂ | 1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione |
| Molecular Weight | 201.22 g/mol | 1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione[1] |
| Melting Point | 35-38 °C | 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione |
Experimental Protocols
The synthesis of N-aryl maleimides such as this compound is commonly achieved through the condensation reaction of maleic anhydride with the corresponding aniline, in this case, 3,5-dimethylaniline. Below is a generalized experimental protocol based on established synthetic methods for related compounds.
Synthesis of this compound
Materials:
-
Maleic anhydride
-
3,5-Dimethylaniline
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Diethyl ether
-
Crushed ice
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of maleic anhydride and 3,5-dimethylaniline in glacial acetic acid.
-
Addition of Catalyst: Add a catalytic amount of anhydrous sodium acetate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice with stirring.
-
Precipitation and Filtration: A solid precipitate of the N-(3,5-dimethylphenyl)maleamic acid intermediate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Cyclization: To a suspension of the isolated maleamic acid in a suitable solvent (e.g., toluene or xylene), add a dehydrating agent such as acetic anhydride.
-
Second Reflux: Heat the mixture to reflux for an additional 1-2 hours to effect cyclization to the maleimide.
-
Isolation and Purification: Cool the reaction mixture, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: A generalized workflow for the synthesis and characterization of N-substituted maleimides.
Potential Applications and Research Interest
Derivatives of 1H-pyrrole-2,5-dione are of significant interest in drug discovery and materials science. The maleimide group is a well-known Michael acceptor, making it reactive towards thiols. This property is exploited for bioconjugation, allowing these molecules to be attached to proteins and other biomolecules. Research into substituted N-phenylmaleimides has explored their potential as:
-
Anticancer agents: Some derivatives have been investigated for their ability to inhibit tumor growth.
-
Anti-inflammatory agents: The pyrrole-2,5-dione scaffold has been explored for the development of new anti-inflammatory drugs.[2]
-
Cholesterol absorption inhibitors: Certain derivatives have shown potential in modulating cholesterol metabolism.[3]
-
Antimicrobial agents: The pyrrole core is a feature of various compounds with antibacterial and antifungal properties.
The specific biological activities of this compound are not well-documented in the available literature, presenting an opportunity for further research into its pharmacological profile.
References
- 1. 1-(3,5-DIMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 65833-09-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of N-(3,5-dimethylphenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral characteristics of N-(3,5-dimethylphenyl)maleimide, a compound of interest in medicinal chemistry and materials science. The guide outlines the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the anticipated data in a structured format for clarity and ease of comparison.
Synthesis and Characterization Workflow
The synthesis of N-(3,5-dimethylphenyl)maleimide typically involves a two-step process, starting with the reaction of 3,5-dimethylaniline with maleic anhydride to form the corresponding maleamic acid, followed by cyclodehydration to yield the target maleimide. The successful synthesis and purification of the compound are confirmed through the spectroscopic techniques detailed below.
Caption: A logical workflow for the synthesis and subsequent spectroscopic analysis of N-(3,5-dimethylphenyl)maleimide.
Experimental Protocols
The following are general experimental protocols for the synthesis and spectroscopic analysis of N-aryl maleimides.
2.1. Synthesis of N-(3,5-dimethylphenyl)maleimide
-
Step 1: Formation of N-(3,5-dimethylphenyl)maleamic acid. 3,5-Dimethylaniline is dissolved in a suitable solvent, such as glacial acetic acid or N,N-dimethylformamide. To this solution, an equimolar amount of maleic anhydride is added portion-wise while stirring at room temperature. The reaction mixture is typically stirred for 2-4 hours, during which the maleamic acid intermediate precipitates. The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.
-
Step 2: Cyclodehydration to N-(3,5-dimethylphenyl)maleimide. The dried maleamic acid is suspended in a dehydrating agent, commonly a mixture of acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium acetate). The mixture is heated, typically at 60-80 °C, for 1-2 hours. After cooling, the reaction mixture is poured into ice water to precipitate the crude N-(3,5-dimethylphenyl)maleimide. The product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
2.2. NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans is typically required compared to ¹H NMR.
2.3. IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
2.4. Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is used.
-
Acquisition: The sample solution is introduced into the ion source, and the mass spectrum is recorded in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Spectral Data Summary
The following tables summarize the expected spectral data for N-(3,5-dimethylphenyl)maleimide.
Table 1: ¹H NMR Spectral Data (Illustrative) (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.1 | s | 1H | Aromatic C4-H |
| ~6.9 - 7.0 | s | 2H | Aromatic C2,6-H |
| ~6.8 | s | 2H | Maleimide CH=CH |
| ~2.35 | s | 6H | Ar-(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data (Illustrative) (Solvent: CDCl₃, Proton Decoupled)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Maleimide) |
| ~139 | Aromatic C3,5 |
| ~134 | CH=CH (Maleimide) |
| ~131 | Aromatic C1 |
| ~130 | Aromatic C4 |
| ~125 | Aromatic C2,6 |
| ~21 | Ar-CH₃ |
Table 3: IR Spectral Data (Illustrative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic & Vinylic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1770 | Strong | Asymmetric C=O stretch (imide) |
| ~1700 | Strong | Symmetric C=O stretch (imide) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1380 | Strong | C-N stretch |
| ~850 | Strong | C-H out-of-plane bend (aromatic) |
Table 4: Mass Spectrometry Data (Illustrative)
| m/z | Ion |
| 201.08 | [M]⁺ (Molecular Ion) |
| 202.08 | [M+H]⁺ (ESI/APCI) |
| 224.06 | [M+Na]⁺ (ESI/APCI) |
Molecular Formula: C₁₂H₁₁NO₂ Exact Mass: 201.07898
The Ascendant Role of N-Aryl Maleimides in Biological Research and Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-aryl maleimides, a class of organic compounds characterized by a maleimide ring attached to an aryl substituent, have emerged as a versatile and potent scaffold in medicinal chemistry and chemical biology. Their inherent reactivity, primarily through Michael addition with biological thiols, underpins a diverse range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This technical guide provides an in-depth exploration of the biological activities of N-aryl maleimides, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Biological Activities and Mechanisms of Action
N-aryl maleimides exert their biological effects predominantly through the covalent modification of cysteine residues in proteins. The electron-deficient double bond of the maleimide ring is a prime target for nucleophilic attack by the thiol group of cysteine, forming a stable thioether linkage. This irreversible modification can alter the protein's structure and function, leading to the observed biological outcomes.
Recent studies have highlighted several key areas of biological activity for this compound class:
-
Anticancer Activity: A significant body of research has focused on the anticancer potential of N-aryl maleimides. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. The mechanism often involves the depletion of intracellular glutathione (GSH), a key antioxidant, leading to increased reactive oxygen species (ROS) and oxidative stress. Furthermore, some derivatives have been found to activate the unfolded protein response (UPR), a cellular stress response that can trigger apoptosis when homeostasis cannot be restored. The inhibition of specific enzymes crucial for cancer cell survival, such as topoisomerase II, has also been reported.
-
Antimicrobial Activity: N-aryl maleimides have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their ability to react with essential microbial enzymes and proteins disrupts cellular processes, leading to growth inhibition or cell death. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
-
Enzyme Inhibition: The targeted covalent modification of cysteine residues makes N-aryl maleimides effective inhibitors of various enzymes. This includes enzymes implicated in a range of diseases, such as monoglyceride lipase (MGL) and prostaglandin endoperoxide synthases (PGHS). This property also makes them valuable tools in bioconjugation chemistry for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells.
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative biological activity data for a selection of N-aryl maleimide derivatives from various studies. This allows for a comparative analysis of their potency.
Table 1: Anticancer Activity of N-Aryl Maleimide Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Maleopimaric acid N-aryl imide (2A, R config) | NCI | Cytotoxicity | 7.51 - 32.1 | [1] |
| Maleopimaric acid N-aryl imide (2A, R config) | A549 | Cytotoxicity | 7.51 - 32.1 | [1] |
| Maleopimaric acid N-aryl imide (2A, R config) | Hep G-2 | Cytotoxicity | 7.51 - 32.1 | [1] |
| Maleopimaric acid N-aryl imide (2A, R config) | MGC-803 | Cytotoxicity | 7.51 - 32.1 | [1] |
| Maleopimaric acid N-aryl imide (2A, R config) | Hct-116 | Cytotoxicity | 7.51 - 32.1 | [1] |
| 3,4-diarylthiolated maleimide (3c) | H520 (Human Lung Cancer) | Anticancer | - | [2] |
| 3,4-diarylthiolated maleimide (4a) | H1299 (Human Lung Cancer) | Anticancer | - | [2] |
| 3,4-diarylthiolated maleimide (4h) | H520 & H1299 | Anticancer | - | [2] |
Note: Specific IC50 values for compounds 3c, 4a, and 4h were described as "excellent" but not numerically specified in the source material.
Table 2: Antimicrobial Activity of N-Aryl Maleimide Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| N-aryl maleimide-α-hydroxyphosphonate (5a-g) | Bacillus subtilis (NCIM 2250) | MIC | Moderate to Good | [3] |
| N-aryl maleimide-α-hydroxyphosphonate (5a-g) | Escherichia coli (ATCC 25922) | MIC | Moderate to Good | [3] |
| N-aryl maleimide-α-hydroxyphosphonate (5a-g) | Candida albicans (MTCC 277) | MIC | Moderate to Good | [3] |
| N-aryl maleimide-α-hydroxyphosphonate (5a-g) | Candida tropicalis (MTCC184) | MIC | Moderate to Good | [3] |
| N-aryl maleimide-α-hydroxyphosphonate (5a-g) | Aspergillus niger (MCIM 545) | MIC | Moderate to Good | [3] |
| N-aryl maleimide-α-hydroxyphosphonate (5a-g) | Aspergillus clavatus (MTCC 132) | MIC | Moderate to Good | [3] |
| 3-aryl-4-methoxy N-alkyl maleimide (5c, 5f, 5h, 5i, 5k, 5l) | S. aureus, E. coli, C. albicans, C. tropicalis, A. niger, A. clavatus | MIC | Significant Activity |
Note: The source material for the compounds in Table 2 described the activity qualitatively ("moderate to good" or "significant") rather than providing specific numerical MIC values.
Table 3: Enzyme Inhibition by N-Aryl Maleimide Derivatives
| Compound ID | Enzyme Target | Assay Type | IC50 | Reference |
| 1-biphenyl-4-ylmethylmaleimide | Monoglyceride Lipase (MGL) | Inhibition Assay | 790 nM | [4] |
| N-(carboxyalkyl)maleimides | Prostaglandin Endoperoxide Synthase (PGHS) | Inhibition Assay | Rapid & Time-dependent | [5] |
| N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones | Mutant Isocitrate Dehydrogenase-1 (IDH1/R132H) | Inhibition Assay | High Inhibitory Effects | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the investigation of N-aryl maleimide biological activity.
Synthesis of N-Aryl Maleimides
A common synthetic route to N-aryl maleimides involves a two-step process:
-
Formation of N-Aryl Maleamic Acid: An appropriate aniline is reacted with maleic anhydride in a suitable solvent such as diethyl ether or acetic acid. This acylation reaction typically proceeds at room temperature to yield the corresponding N-aryl maleamic acid.[7][8]
-
Cyclodehydration: The N-aryl maleamic acid intermediate is then cyclized to the N-aryl maleimide. This is often achieved by heating the intermediate in acetic anhydride with a catalyst like sodium acetate.[7][8] The crude product can be purified by recrystallization or column chromatography.
Cytotoxicity and Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-aryl maleimide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Incubation: After treatment, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Antimicrobial Susceptibility Testing
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial twofold dilutions of the N-aryl maleimide compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Apoptosis and Cell Death Assays
Caspases are a family of proteases that are key mediators of apoptosis.
-
Cell Lysis: Treat cells with the N-aryl maleimide and then lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) to the cell lysate.
-
Incubation: Incubate the mixture to allow the caspases to cleave the substrate.
-
Signal Detection: Measure the resulting fluorescent or colorimetric signal, which is proportional to the caspase activity.
A hallmark of apoptosis is the cleavage of DNA into internucleosomal fragments.
-
DNA Extraction: Isolate genomic DNA from treated and untreated cells.
-
Agarose Gel Electrophoresis: Separate the DNA fragments by size on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Flow cytometry can be used to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Preparation: Harvest and fix the treated cells.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) for cell cycle analysis. For apoptosis, co-staining with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (to identify necrotic cells) is common.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content histogram reveals the percentage of cells in G1, S, and G2/M phases. Annexin V/PI staining allows for the quantification of early apoptotic, late apoptotic, and necrotic cells.
Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the N-aryl maleimide inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Glutathione (GSH) Depletion Assay
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells.
-
GSH Detection: Use a commercial kit or a standard method, such as the DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) recycling assay, to quantify the amount of GSH in the lysates.
-
Quantification: Measure the absorbance or fluorescence and determine the GSH concentration based on a standard curve. A decrease in GSH levels in treated cells indicates oxidative stress.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the complex interplay of molecules within a cell is crucial for elucidating the mechanism of action of bioactive compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of N-aryl maleimides.
Caption: General experimental workflow for the synthesis and biological evaluation of N-aryl maleimides.
Caption: Proposed apoptotic signaling pathway induced by N-aryl maleimides.
Caption: Simplified overview of the Unfolded Protein Response (UPR) pathway activated by N-aryl maleimides.
Conclusion and Future Directions
N-aryl maleimides represent a privileged scaffold in the landscape of bioactive compounds. Their straightforward synthesis, coupled with a well-defined mechanism of action centered on thiol reactivity, has made them attractive candidates for drug development and as probes for chemical biology. The data and protocols presented in this guide underscore the significant anticancer, antimicrobial, and enzyme-inhibitory potential of this compound class.
Future research will likely focus on several key areas:
-
Improving Selectivity: A major challenge is to design N-aryl maleimides that selectively target cysteine residues in pathogenic proteins while minimizing off-target effects on host proteins.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to optimize the potency and selectivity of N-aryl maleimides for specific biological targets.
-
Novel Applications: The unique reactivity of the maleimide moiety will continue to be exploited in the development of new bioconjugation strategies and chemical probes.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 4. clyte.tech [clyte.tech]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Methods for the Determination of Plasma or Tissue Glutathione Levels | Springer Nature Experiments [experiments.springernature.com]
- 7. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, a member of the N-arylmaleimide class of compounds. While specific literature on this exact molecule is limited, this document extrapolates from the well-established chemistry and biological activities of structurally related compounds to offer a thorough resource for research and development.
Chemical Properties and Synthesis
This compound, also known as N-(3,5-dimethylphenyl)maleimide, possesses the molecular formula C₁₂H₁₁NO₂.[1][2] The structure consists of a central maleimide ring, a five-membered dicarbonyl heterocyclic system, attached to a 3,5-dimethylphenyl substituent at the nitrogen atom. The maleimide moiety is known for its reactivity as a Michael acceptor and a dienophile in Diels-Alder reactions.[3][4]
The synthesis of N-arylmaleimides is a well-documented process, typically proceeding through a two-step reaction involving the corresponding aniline and maleic anhydride.[3][5][6][7] This established methodology is directly applicable to the synthesis of this compound.
General Synthetic Pathway
The synthesis involves two key steps:
-
Formation of the Maleanilic Acid Intermediate: 3,5-Dimethylaniline is reacted with maleic anhydride in a suitable solvent, such as diethyl ether or chloroform, at room temperature to yield the corresponding N-(3,5-dimethylphenyl)maleanilic acid.[6][8]
-
Cyclodehydration: The maleanilic acid intermediate is then cyclized to the target N-arylmaleimide. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, most commonly acetic anhydride with a catalyst like sodium acetate.[3][5]
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of N-arylmaleimides, which can be adapted for this compound.
Synthesis of N-(3,5-Dimethylphenyl)maleanilic acid
-
Dissolve 3,5-dimethylaniline (1.0 eq) in a suitable solvent (e.g., anhydrous diethyl ether or chloroform) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add a solution of maleic anhydride (1.0 eq) in the same solvent dropwise at room temperature with continuous stirring.
-
Upon addition, a precipitate of the maleanilic acid is expected to form.
-
Continue stirring the reaction mixture at room temperature for a period of 2-4 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold solvent to remove any unreacted starting materials, and dry under vacuum.
Synthesis of this compound
-
Place the dried N-(3,5-dimethylphenyl)maleanilic acid (1.0 eq) and anhydrous sodium acetate (0.1-0.2 eq) in a round-bottom flask.
-
Add acetic anhydride (2-3 eq) to the flask.
-
Heat the mixture at reflux (approximately 100-120 °C) for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water to hydrolyze the excess acetic anhydride.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the crude product by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
Quantitative Data (Representative)
Table 1: Representative Reaction Yields for the Synthesis of N-Arylmaleimides
| Compound | Aniline Precursor | Yield of Maleanilic Acid (%) | Yield of Maleimide (%) | Reference |
| N-Phenylmaleimide | Aniline | ~95 | ~90 | [3] |
| N-(4-Chlorophenyl)maleimide | 4-Chloroaniline | >90 | 70-80 | [7] |
| N-(4-Methylphenyl)maleimide | 4-Toluidine | Not reported | ~85 | [9] |
| N-Biphenylmaleimide | 4-Aminobiphenyl | 62.5 | 95 | [5] |
Table 2: Representative Spectroscopic Data for N-Arylmaleimides
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| N-Phenylmaleimide | 7.2-7.5 (m, 5H, Ar-H), 6.8 (s, 2H, CH=CH) | 170.8 (C=O), 134.3 (CH=CH), 131.7, 129.2, 128.9, 126.5 (Ar-C) | ~1710 (C=O), ~1600 (C=C) |
| N-(4-Chlorophenyl)maleimide | 7.4 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 6.8 (s, 2H, CH=CH) | 170.5 (C=O), 134.4 (CH=CH), 134.1, 130.3, 129.5, 127.8 (Ar-C) | ~1715 (C=O), ~1595 (C=C) |
| N-(4-Methylphenyl)maleimide | 7.2 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 6.8 (s, 2H, CH=CH), 2.3 (s, 3H, CH₃) | 171.0 (C=O), 138.8, 134.3 (CH=CH), 129.9, 129.1, 126.4 (Ar-C), 21.1 (CH₃) | ~1705 (C=O), ~1610 (C=C) |
Note: The exact chemical shifts and absorption frequencies for this compound will vary but are expected to be in a similar range.
Biological and Pharmacological Potential
N-substituted maleimides are a class of compounds with significant biological and pharmacological relevance. Their reactivity, particularly towards thiol groups in proteins, makes them valuable tools in bioconjugation chemistry for labeling and crosslinking biomolecules.[6]
While no specific biological activities have been reported for this compound, the broader class of maleimide derivatives has been investigated for a range of therapeutic applications:
-
Anticancer Activity: Several novel maleimide derivatives have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines.[10]
-
Enzyme Inhibition: N-substituted maleimides have been explored as inhibitors for various enzymes, including monoglyceride lipase (MGL), which is a target for several neurological and inflammatory conditions.[8]
-
Antimicrobial and Antifungal Activity: The maleimide scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties.[11]
Given these precedents, this compound represents a lead compound for further investigation into its potential biological activities. The lipophilic nature of the 3,5-dimethylphenyl group may influence its pharmacokinetic and pharmacodynamic properties.
Experimental Workflow for Biological Screening
For researchers interested in exploring the biological potential of this compound, a logical experimental workflow is proposed below.
Conclusion
This compound is a readily accessible compound through established synthetic routes for N-arylmaleimides. While specific data for this molecule is sparse, the known chemical reactivity and diverse biological activities of the maleimide class of compounds make it an interesting candidate for further research and development in medicinal chemistry and materials science. This guide provides a foundational understanding to facilitate such future investigations.
References
- 1. 1-(3,5-DIMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 65833-09-2 [chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)- [webbook.nist.gov]
- 10. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Chemical Reactivity Profile of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the chemical reactivity of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, a prominent member of the N-aryl maleimide class of compounds. This guide details its synthesis, core reactivity including cycloadditions and Michael additions, and its applications, particularly in the realms of bioconjugation and medicinal chemistry.
Introduction
This compound belongs to the N-substituted maleimide family, characterized by a pyrrole-2,5-dione core attached to a 3,5-dimethylphenyl group via a nitrogen atom. The electron-deficient nature of the carbon-carbon double bond in the maleimide ring, influenced by the two adjacent carbonyl groups and the N-aryl substituent, makes this compound a highly reactive and versatile electrophile. This reactivity profile is central to its utility as a building block in organic synthesis and as a key reagent for covalent modification of biomolecules. N-arylmaleimides, in general, are valuable scaffolds for developing therapeutics for cancer and CNS diseases and have demonstrated antifungal and antibacterial properties.[1]
Synthesis Pathway
N-aryl maleimides like this compound are typically synthesized through a two-step process. The first step involves the reaction of an aromatic amine (3,5-dimethylaniline) with maleic anhydride to form the corresponding N-arylmaleamic acid.[1] The second step is a cyclodehydration of this intermediate, usually facilitated by a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to yield the final maleimide product.[1][2]
Caption: General synthesis of this compound.
Core Chemical Reactivity
The reactivity of this compound is dominated by the electrophilicity of its double bond, making it an excellent substrate for various addition reactions.
The Michael addition of a thiol to the maleimide double bond is a cornerstone of bioconjugation chemistry, often used to link molecules to cysteine residues in proteins.[3] This reaction is highly efficient and chemoselective for thiols under physiological conditions (pH 6.5-7.5).[4] The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the carbons of the double bond, forming a stable succinimidyl thioether linkage.[3]
N-aryl maleimides, including the 3,5-dimethylphenyl derivative, react significantly faster with thiols than their N-alkyl counterparts.[5] This enhanced reactivity is advantageous for time-sensitive applications like radiolabeling.[5] Following the initial conjugation, the resulting thio-succinimide conjugate can undergo hydrolysis, opening the succinimide ring.[5] This ring-opening can be beneficial as it prevents retro-Michael reactions, minimizing undesirable thiol exchange with other cysteine residues and leading to a more stable final product.[5]
Caption: Thiol-Michael addition workflow for maleimide bioconjugation.
| Feature | N-Alkyl Maleimide | N-Aryl Maleimide (e.g., 1-(3,5-Dimethylphenyl) derivative) | Reference |
| Reaction Rate with Thiols | Slower | Approximately 2.5 times faster | [5] |
| Thio-succinimide Ring Hydrolysis | Slower | Substantially faster | [5] |
| Stability of Conjugate | Prone to retro-Michael reaction | Ring hydrolysis minimizes thiol exchange, enhancing stability | [5] |
| Reactivity towards Elimination | Lower | Substantially more reactive | [5] |
Table 1: Comparative Reactivity of N-Alkyl vs. N-Aryl Maleimides in Thiol Additions.
As a potent dienophile, this compound readily participates in Diels-Alder reactions with conjugated dienes to form substituted cyclohexene derivatives.[6] This reaction is a powerful tool for constructing six-membered rings with high regio- and stereochemical control.[6] Suitable dienes include five-membered heterocycles such as 2,5-dimethylfuran and 2,5-dimethylthiophene.[2] The reaction typically proceeds under thermal conditions, and the stereochemistry of the resulting bicyclic adduct (exo or endo) can sometimes be controlled by the reaction temperature and solvent.[2]
Caption: Diels-Alder reaction of this compound.
-
1,3-Dipolar Cycloaddition: The maleimide double bond can react with 1,3-dipoles, such as diphenylnitrone, to synthesize complex spiro polyheterocyclic systems.[7] In these reactions, the pyrrole-2,5-dione acts as the electrophile.[7]
-
Photochemical [2+2] Cycloaddition: N-aryl maleimides can undergo photochemical [2+2] cycloadditions with alkynes, often promoted by solvents like hexafluoroisopropanol (HFIP), to form four-membered ring structures.[8]
-
Ruthenium-Catalyzed C-H Activation: N-aryl maleimides can be used as coupling partners in asymmetric C-H activation reactions directed by chiral amides, leading to the formation of chiral N-heterocycles.[9]
Applications in Drug Development and Research
The versatile reactivity of this compound and its analogs underpins their use in several areas of drug discovery and materials science.
-
Medicinal Chemistry Scaffold: Derivatives have shown potential as anticancer agents, with studies reporting significant inhibition of cancer cell proliferation.[10] They have also been investigated as anti-inflammatory agents by suppressing pro-inflammatory cytokines and as cholesterol absorption inhibitors, which can suppress the formation of macrophage-derived foam cells.[10][11]
-
Bioconjugation: The high reactivity and selectivity towards thiols make this class of compounds ideal for creating antibody-drug conjugates (ADCs), attaching imaging agents to proteins, and immobilizing enzymes.[5]
-
Polymer Chemistry: Maleimides are used in the synthesis of thermally stable polymers and resins through Michael addition polymerization with multifunctional amines.[12]
Experimental Protocols
-
Step 1: Formation of N-(3,5-Dimethylphenyl)maleamic acid.
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or glacial acetic acid).
-
Slowly add a solution of 3,5-dimethylaniline (1.0 eq) to the maleic anhydride solution at room temperature with stirring.
-
Continue stirring for 15-30 minutes. The maleamic acid intermediate will often precipitate from the solution.
-
Isolate the solid product by vacuum filtration and wash with cold solvent.
-
-
Step 2: Cyclodehydration.
-
Suspend the dried N-(3,5-Dimethylphenyl)maleamic acid in acetic anhydride (e.g., 3-5 mL per gram of acid).
-
Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 eq).
-
Heat the mixture (e.g., at 100°C or under microwave irradiation at 120°C) for 2-3 hours, monitoring the reaction by TLC.[2][13]
-
After cooling to room temperature, pour the reaction mixture slowly into an ice/water mixture with vigorous stirring to precipitate the product.[1]
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.[1]
-
The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography.
-
-
Dissolve the this compound (1.0 eq) and the diene (e.g., 2,5-dimethylfuran, 1.0-1.2 eq) in a suitable solvent like toluene.[2]
-
Heat the reaction mixture at a specified temperature (e.g., 60-80°C) and monitor the progress using TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography or recrystallization.
-
Protein Preparation: Prepare a solution of the cysteine-containing protein in a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.2. If necessary, reduce any existing disulfide bonds by adding a reducing agent like TCEP and incubate for 30 minutes.
-
Maleimide Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an anhydrous organic solvent like DMSO.
-
Conjugation: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted maleimide and other small molecules by using a desalting column, size-exclusion chromatography (SEC), or dialysis.
-
Characterization: Characterize the final conjugate using appropriate analytical techniques (e.g., mass spectrometry, UV-Vis spectroscopy).
References
- 1. books.rsc.org [books.rsc.org]
- 2. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 65833-09-2 | Benchchem [benchchem.com]
- 11. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. cibtech.org [cibtech.org]
solubility characteristics of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility profile based on its molecular structure. To aid researchers in their work, this guide also includes a detailed, generalized experimental protocol for determining the solubility of N-substituted maleimides using the widely accepted shake-flask method. Furthermore, solubility data for structurally analogous compounds are presented to offer a comparative reference.
Introduction
This compound, an N-substituted maleimide, is a compound of interest in various fields of chemical research, including polymer chemistry and drug discovery. The solubility of this compound in different solvents is a critical parameter that influences its handling, reactivity, and bioavailability. Understanding its solubility profile is essential for designing synthetic routes, developing formulations, and conducting biological assays.
As of the date of this publication, specific quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. However, based on its chemical structure and available qualitative information, a predicted solubility profile can be inferred.
Predicted Solubility Profile of this compound
The molecular structure of this compound consists of a polar maleimide ring and a nonpolar 3,5-dimethylphenyl group. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent.
-
Polar Aprotic Solvents: The compound is expected to exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). The polarity of these solvents can interact with the polar maleimide ring, while their organic nature can accommodate the dimethylphenyl group. Qualitative assessments suggest it is "moderately soluble in polar aprotic solvents".
-
Polar Protic Solvents: In polar protic solvents like water, ethanol, and methanol, the solubility is expected to be lower. While the maleimide group can engage in hydrogen bonding, the hydrophobic nature of the dimethylphenyl group will likely limit its overall solubility in highly polar, aqueous environments.
-
Nonpolar Solvents: The presence of the aromatic dimethylphenyl group suggests some degree of solubility in nonpolar solvents such as toluene and dichloromethane. However, the polar maleimide ring will likely reduce its solubility in very nonpolar solvents like hexane.
Solubility Data for Analogous Compounds
To provide a frame of reference, the following table summarizes available solubility information for structurally similar N-substituted maleimides. It is crucial to note that these values are for analogous compounds and the solubility of this compound will differ.
| Compound | Solvent | Temperature (°C) | Solubility |
| N-Phenylmaleimide | Water | Not Specified | Slightly Soluble |
| Methanol | Not Specified | Soluble | |
| Ethanol | Not Specified | Soluble | |
| Benzene | Not Specified | Soluble |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound such as this compound. This method is widely accepted and considered the gold standard for solubility measurements.[1][2][3][4][5]
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Glass vials with screw caps and PTFE septa
-
Thermostatic shaker or incubator with orbital shaking capabilities
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound. A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
From the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualizations
References
The Therapeutic Potential of Pyrrole-2,5-Dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, underpinning a diverse array of compounds with significant therapeutic potential. Its inherent reactivity as a Michael acceptor, coupled with the versatility of synthetic modifications, has led to the development of numerous derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic landscape of pyrrole-2,5-dione derivatives, focusing on their synthesis, biological activities, mechanisms of action, and structure-activity relationships.
Synthesis of Pyrrole-2,5-Dione Derivatives
The synthesis of pyrrole-2,5-dione derivatives is most commonly achieved through the cyclodehydration of N-substituted maleamic acids, which are themselves prepared from the reaction of maleic anhydride with a primary amine.
A general synthetic approach involves a two-step process:
-
Formation of N-Arylmaleamic Acid: An amine is reacted with maleic anhydride in a suitable solvent, such as diethyl ether, to yield the corresponding N-arylmaleamic acid.[1]
-
Cyclodehydration to N-Arylmaleimide: The N-arylmaleamic acid is then cyclized by heating in the presence of a dehydrating agent, such as acetic anhydride and a catalyst like anhydrous sodium acetate, to form the N-arylmaleimide.[1][2]
An alternative one-pot synthesis can be employed using sulphamic acid as an efficient and environmentally friendly catalyst for the condensation of anhydrides with amines.[3]
Therapeutic Activities and Quantitative Data
Pyrrole-2,5-dione derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, and cholesterol-lowering effects. The following tables summarize the quantitative data for various derivatives across different therapeutic areas.
Anticancer Activity
The cytotoxic effects of pyrrole-2,5-dione derivatives have been evaluated against numerous cancer cell lines. The mechanism of action often involves the induction of apoptosis.
Table 1: In Vitro Cytotoxicity of Pyrrole-2,5-Dione Derivatives against Cancer Cell Lines
| Compound ID | Core Structure | N-Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-chlorophenyl) | SW620 (Colon) | >100 | [4] |
| 1b | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-methoxyphenyl) | SW620 (Colon) | >100 | [4] |
| 1c | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-nitrophenyl) | SW620 (Colon) | >100 | [4] |
| 3a | 3-(indol-3-yl)-4-(indol-3-yl)pyrrole-2,5-dione | - | HT29 (Colon) | LC50 = 9.31 | [5] |
| 3a | 3-(indol-3-yl)-4-(indol-3-yl)pyrrole-2,5-dione | - | UACC-62 (Melanoma) | LC50 = 8.03 | [5] |
| 3a | 3-(indol-3-yl)-4-(indol-3-yl)pyrrole-2,5-dione | - | OVCAR-8 (Ovarian) | LC50 = 6.55 | [5] |
| 3a | 3-(indol-3-yl)-4-(indol-3-yl)pyrrole-2,5-dione | - | SN12C (Renal) | LC50 = 3.97 | [5] |
| 3a | 3-(indol-3-yl)-4-(indol-3-yl)pyrrole-2,5-dione | - | BT-549 (Breast) | LC50 = 6.39 | [5] |
| 3c | 3-(indol-3-yl)-4-(indol-3-yl)pyrrole-2,5-dione | 2-chloro | SK-MEL-5 (Melanoma) | LC50 = 19.3 | [5] |
| 3d | Imidazo[1,2-a]pyrimidine derivative | - | MCF-7 (Breast) | 43.4 | [6] |
| 4d | Imidazo[1,2-a]pyrimidine derivative | - | MCF-7 (Breast) | 39.0 | [6] |
| 3d | Imidazo[1,2-a]pyrimidine derivative | - | MDA-MB-231 (Breast) | 35.9 | [6] |
| 4d | Imidazo[1,2-a]pyrimidine derivative | - | MDA-MB-231 (Breast) | 35.1 | [6] |
| C15 | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | - | A549 (Lung) | 794.37 | [7] |
| C15 | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | - | HT29 (Colon) | 654.31 | [7] |
| Complex (3) | Ni(C15)Cl2MeOH | - | HT29 (Colon) | 1064.05 | [7] |
Anti-inflammatory Activity
Pyrrole-2,5-dione derivatives have been investigated for their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX).
Table 2: Anti-inflammatory Activity of Pyrrole-2,5-Dione Derivatives
| Compound | Target | Inhibition | Notes | Reference |
| 2a-2f | Pro-inflammatory Cytokines (IL-6, TNF-α) | Significant inhibition of production | Compound 2a showed the strongest inhibition. | [8] |
| 4a, 4h, 4j, 4k, 4r | COX-2 | Potent percentage inhibition | Phenyl ring with electron-withdrawing groups on the maleimide ring enhances activity. | [9] |
Enzyme Inhibitory Activity
The electrophilic nature of the maleimide ring makes these compounds effective inhibitors of various enzymes, often through covalent modification of cysteine residues.
Table 3: Enzyme Inhibitory Activity of Pyrrole-2,5-Dione Derivatives
| Compound | Target Enzyme | IC50 / Ki | Notes | Reference |
| 3o | Butyrylcholinesterase (BChE) | IC50 = 5.37 ± 0.36 µM | Selective for BChE over AChE. | [10] |
| 3p | Butyrylcholinesterase (BChE) | IC50 = 1.71 ± 0.087 µM | Selective for BChE over AChE; mixed competitive inhibition. | [10] |
| 3s | Butyrylcholinesterase (BChE) | IC50 = 3.76 ± 0.25 µM | Selective for BChE over AChE. | [10] |
| 1g | Glucose-6-phosphate dehydrogenase (G6PD) | IC50 = 0.022 mM, Ki = 0.021 ± 0.003 mM | Best inhibitor in the series for G6PD. | [11] |
| 1g | 6-phosphogluconate dehydrogenase (6PGD) | IC50 = 0.020 mM, Ki = 0.013 ± 0.002 mM | Best inhibitor in the series for 6PGD. | [11] |
| Pyrrole derivatives | Lymphocyte-specific kinase (Lck) | IC50 < 10 nM | Potent enzyme inhibitory activity. | [12] |
| 3v | Aromatase | IC50 = 2.5 µM | Active inhibitor. | [5] |
| 3x | Aromatase | IC50 = 3.7 µM | Active inhibitor. | [5] |
Cholesterol Absorption Inhibition
Certain pyrrole-2,5-dione derivatives have been identified as potent inhibitors of cholesterol absorption.
Table 4: Cholesterol Absorption Inhibitory Activity of Pyrrole-2,5-Dione Derivatives
| Compound | Activity | Notes | Reference |
| 20 | Stronger in vitro cholesterol absorption activity than ezetimibe | No cytotoxicity in HEK293 and RAW264.7 cells. | [13] |
| 14q | Significant inhibition of cholesterol uptake in vitro | No cytotoxicity in L02 and HEK293T cell lines. | [14] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrrole-2,5-dione derivatives are often mediated through the modulation of critical cellular signaling pathways.
Keap1-Nrf2-ARE Pathway
The Keap1-Nrf2-ARE pathway is a major regulator of cellular defense against oxidative stress.[15] Many pyrrole-2,5-dione derivatives are electrophilic Michael acceptors and can react with cysteine residues on Keap1.[16] This disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and activates the transcription of a battery of cytoprotective genes.[16]
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. Some studies suggest that pyrrole derivatives can inhibit the activation of NF-κB.[17] This can occur through the inhibition of upstream signaling components, preventing the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrrole-2,5-dione derivatives.
Synthesis of N-Aryl Maleimides
This protocol describes the synthesis of N-aryl maleimides from N-arylmaleamic acids.[2]
Materials:
-
N-arylmaleamic acid
-
Anhydrous sodium acetate
-
Acetic anhydride
-
100 mL round-bottomed flask
-
Magnetic stir bar
-
Condenser
-
Drying tube
-
Heating plate with oil bath
-
Ice/water mixture
-
Büchner funnel
-
Filtration flask
-
Oven
Procedure:
-
In a fume hood, equip a 100 mL round-bottomed flask with a magnetic stir bar, a condenser, and a drying tube. Place the flask in a heating plate with an oil bath.
-
Add 5 g of the N-arylmaleamic acid, 3 g of anhydrous sodium acetate, and 30 mL of acetic anhydride to the flask.
-
Heat the mixture to 100 °C with stirring for 45 minutes.
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing approximately 100 mL of an ice/water mixture while stirring with a glass rod. A solid product should form.
-
Filter the solid under vacuum using a Büchner funnel and wash the solid several times with small portions of cold water.
-
Continue to apply vacuum for an additional 5 minutes to partially dry the product.
-
Transfer the solid to a pre-weighed watch glass and dry in an oven at 75 °C for 25-30 minutes.
-
Weigh the final product and calculate the crude yield. The product can be further purified by recrystallization or column chromatography.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4]
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
96-well plates
-
Pyrrole-2,5-dione derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrrole-2,5-dione derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cholesterol Uptake Assay
This assay measures the ability of compounds to inhibit the uptake of cholesterol in a cell-based system.[18][19]
Materials:
-
HepG2 cells (or other suitable cell line)
-
96-well plate
-
Experimental compounds
-
U18666A (positive control)
-
Cell-Based Assay Fixative Solution
-
Cholesterol Detection Wash Buffer
-
Filipin III Stock Solution
-
Cholesterol Detection Assay Buffer
-
Fluorescence microscope
Procedure:
-
Seed a 96-well plate with 3 x 10⁴ cells/well and allow them to grow overnight.
-
Treat the cells with experimental compounds or a vehicle control for 48-72 hours. A positive control such as U18666A can be used.
-
Fix the cells with the Cell-Based Assay Fixative Solution for 10 minutes.
-
Wash the cells three times with the Cholesterol Detection Wash Buffer for five minutes each.
-
Dilute the Filipin III Stock Solution 1:100 in the Cholesterol Detection Assay Buffer and add 100 µL to each well. Incubate in the dark for 30-60 minutes.
-
Wash the cells twice with the wash buffer for five minutes each.
-
Examine the staining using a fluorescence microscope with excitation at 340-380 nm and emission at 385-470 nm.
Structure-Activity Relationships (SAR)
The biological activity of pyrrole-2,5-dione derivatives is highly dependent on the nature and position of substituents on the pyrrole ring and the N-substituent.
-
N-Substituents: Simple N-alkylation or N-arylation of the 3,4-dimethylpyrrole-2,5-dione core often results in low cytotoxic activity. More complex or specific N-substituents are generally required to enhance potency.[4]
-
Aromatic Substituents on the Pyrrole Ring: The presence of aryl groups on the pyrrole ring can significantly influence anticancer activity. For instance, in 3-aroyl-1,4-diarylpyrroles, amino phenyl rings at both the N-1 and C-4 positions are crucial for potent antitumor activity.[4]
-
Indolyl-Pyrrole Hybrids: For derivatives containing indole moieties, the nature of the aryl substituents has a significant impact on cytotoxicity.[4]
-
Electron-withdrawing groups: In some series of compounds, the presence of electron-withdrawing groups on a phenyl ring attached to the maleimide core can enhance anti-inflammatory activity.[9]
Conclusion
Pyrrole-2,5-dione derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for further drug discovery and development efforts. The insights into their mechanisms of action, particularly their ability to modulate key signaling pathways such as Keap1-Nrf2 and NF-κB, provide a strong rationale for their continued investigation as anticancer, anti-inflammatory, and other therapeutic agents. Future research should focus on optimizing the potency and selectivity of these derivatives through systematic structure-activity relationship studies and exploring novel therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small molecule modulators of Keap1-Nrf2-ARE pathway as potential preventive and therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. content.abcam.com [content.abcam.com]
Methodological & Application
synthesis of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione from 3,5-dimethylaniline and maleic anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, a substituted N-arylmaleimide, from 3,5-dimethylaniline and maleic anhydride. N-substituted maleimides are important compounds in medicinal chemistry and materials science due to their reactivity as Michael acceptors and dienophiles. The synthetic procedure involves a two-step process: the formation of the intermediate N-(3,5-dimethylphenyl)maleamic acid, followed by its cyclodehydration to the target maleimide. This protocol includes reaction conditions, purification methods, and expected characterization data.
Introduction
N-arylmaleimides are a class of compounds with significant applications in various fields, including the development of antibody-drug conjugates (ADCs), fluorescent probes, and advanced polymers. The maleimide moiety readily undergoes selective Michael addition with thiols, making it a valuable tool for bioconjugation. The synthesis of this compound follows a well-established two-step procedure involving the reaction of an aniline with maleic anhydride, followed by cyclization. This application note provides a comprehensive protocol for this synthesis.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3,5-Dimethylaniline | 108-69-0 | C₈H₁₁N | 121.18 | Starting Material |
| Maleic Anhydride | 108-31-6 | C₄H₂O₃ | 98.06 | Starting Material |
| N-(3,5-Dimethylphenyl)maleamic acid | N/A | C₁₂H₁₃NO₃ | 219.24 | Intermediate |
| This compound | 65833-09-2 | C₁₂H₁₁NO₂ | 201.22 | Product |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Step 1: Maleamic Acid Formation | Step 2: Cyclization to Maleimide |
| Solvent | Diethyl Ether or Toluene | Acetic Anhydride |
| Catalyst | None | Anhydrous Sodium Acetate |
| Reaction Temperature | Room Temperature | 100 °C (Steam Bath) |
| Reaction Time | 1-2 hours | 30-60 minutes |
| Typical Yield | >95% | 70-85% |
| Melting Point (°C) | ~200 (decomposes) | Not specifically reported; typical for similar compounds: 80-120 |
Experimental Protocols
Step 1: Synthesis of N-(3,5-Dimethylphenyl)maleamic acid
This procedure is adapted from the general synthesis of N-substituted maleamic acids.
Materials:
-
3,5-Dimethylaniline (1.0 eq)
-
Maleic anhydride (1.0 eq)
-
Anhydrous diethyl ether (or toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve maleic anhydride (1.0 eq) in 100 mL of anhydrous diethyl ether.
-
Stir the solution at room temperature until all the maleic anhydride has dissolved.
-
In a separate beaker, dissolve 3,5-dimethylaniline (1.0 eq) in 50 mL of anhydrous diethyl ether.
-
Transfer the 3,5-dimethylaniline solution to a dropping funnel and add it dropwise to the stirred maleic anhydride solution over 30 minutes.
-
A precipitate of N-(3,5-dimethylphenyl)maleamic acid will form.
-
Continue stirring the suspension at room temperature for an additional hour.
-
Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
The resulting white to off-white powder is the N-(3,5-dimethylphenyl)maleamic acid intermediate, which can be used in the next step without further purification after drying. The yield is typically near-quantitative[1].
Step 2: Synthesis of this compound
This procedure is a general method for the cyclization of N-substituted maleamic acids.
Materials:
-
N-(3,5-Dimethylphenyl)maleamic acid (from Step 1)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Erlenmeyer flask
-
Steam bath or heating mantle
-
Ice water
-
Beaker
-
Vacuum filtration apparatus
Procedure:
-
Place the dried N-(3,5-dimethylphenyl)maleamic acid (1.0 eq) in a 250 mL Erlenmeyer flask.
-
Add acetic anhydride (approximately 2-3 mL per gram of maleamic acid) and a catalytic amount of anhydrous sodium acetate (approximately 0.2-0.3 eq).
-
Gently swirl the flask to mix the contents.
-
Heat the mixture on a steam bath (or in a heating mantle at 100 °C) for 30-60 minutes, with occasional swirling, until all the solid has dissolved.
-
Allow the reaction mixture to cool to near room temperature.
-
Pour the cooled solution into a beaker containing a large volume of ice water, while stirring vigorously.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as cyclohexane or an ethanol-water mixture to yield the final product.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Synthesis of N-(3,5-dimethylphenyl)maleimide: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of N-(3,5-dimethylphenyl)maleimide, a substituted N-aryl maleimide. Maleimides are important reagents in bioconjugation and polymer chemistry, valued for their reactivity towards thiols. This protocol outlines a standard two-step synthesis involving the formation of a maleamic acid intermediate followed by cyclodehydration.
Data Presentation
The synthesis of N-(3,5-dimethylphenyl)maleimide proceeds through the intermediate N-(3,5-dimethylphenyl)maleamic acid. The key quantitative data for the reactants and the final product are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | Starting Material |
| 3,5-Dimethylaniline | C₈H₁₁N | 121.18 | Starting Material |
| N-(3,5-dimethylphenyl)maleamic acid | C₁₂H₁₃NO₃ | 219.24 | Intermediate |
| N-(3,5-dimethylphenyl)maleimide | C₁₂H₁₁NO₂ | 201.22 | Final Product |
Experimental Protocols
This synthesis is performed in two main stages: the synthesis of the maleamic acid intermediate and its subsequent conversion to the maleimide.
Part 1: Synthesis of N-(3,5-dimethylphenyl)maleamic Acid
This procedure details the reaction of maleic anhydride with 3,5-dimethylaniline to form the corresponding maleamic acid.
Materials:
-
Maleic anhydride (1.0 eq)
-
3,5-Dimethylaniline (1.0 eq)
-
Anhydrous diethyl ether or toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath with continuous stirring.
-
Dissolve 3,5-dimethylaniline (1.0 eq) in a separate portion of anhydrous diethyl ether and add it to a dropping funnel.
-
Add the 3,5-dimethylaniline solution dropwise to the cooled maleic anhydride solution over a period of 30-60 minutes. A precipitate will form.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid, N-(3,5-dimethylphenyl)maleamic acid, under vacuum. The intermediate is often of sufficient purity to be used in the next step without further purification.
Part 2: Synthesis of N-(3,5-dimethylphenyl)maleimide
This procedure describes the cyclodehydration of the maleamic acid intermediate to the final maleimide product using acetic anhydride and a catalyst.
Materials:
-
N-(3,5-dimethylphenyl)maleamic acid (from Part 1)
-
Acetic anhydride
-
Anhydrous sodium acetate (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Ice water
-
Beaker
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or cyclohexane)
Procedure:
-
Place the dried N-(3,5-dimethylphenyl)maleamic acid and a catalytic amount of anhydrous sodium acetate into a round-bottom flask.
-
Add an excess of acetic anhydride to the flask.
-
Heat the mixture with stirring, typically on a steam bath or in an oil bath at around 80-100 °C, for 2-3 hours.
-
After heating, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker of ice water with vigorous stirring to precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude N-(3,5-dimethylphenyl)maleimide by recrystallization from a suitable solvent such as ethanol or cyclohexane to obtain the final product as a crystalline solid.
-
Dry the purified product under vacuum.
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of N-(3,5-dimethylphenyl)maleimide.
Caption: Reaction scheme for the two-step synthesis of N-(3,5-dimethylphenyl)maleimide.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Application Notes and Protocols: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(3,5-dimethylphenyl)-1H-pyrrole-2,5-dione as a versatile dienophile in Diels-Alder cycloaddition reactions. This N-aryl maleimide derivative is a valuable building block in organic synthesis for the construction of complex cyclic scaffolds.
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic chemistry for the formation of six-membered rings. The choice of diene and dienophile is crucial for controlling the reaction's efficiency and stereoselectivity. This compound, an N-substituted maleimide, serves as an excellent dienophile due to the electron-withdrawing nature of the dicarbonyl system, which activates the double bond for cycloaddition. This compound is particularly useful for introducing the 3,5-dimethylphenyl moiety into the target molecule, a common substituent in pharmacologically active compounds.
General Reactivity and Considerations
N-aryl maleimides, including the 3,5-dimethylphenyl derivative, readily react with a variety of conjugated dienes. The reaction typically proceeds under thermal conditions, although Lewis acid catalysis can be employed to enhance reaction rates and stereoselectivity, particularly with less reactive dienes. The stereochemical outcome of the Diels-Alder reaction with cyclic dienes generally favors the formation of the endo adduct under kinetic control, while the exo adduct is the thermodynamically more stable product. The endo/exo selectivity can often be influenced by the reaction temperature and solvent.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a Representative N-Aryl Maleimide
Step 1: Acylation to form the amic acid
-
Dissolve the aniline derivative (e.g., 3,5-dimethylaniline) in a suitable solvent such as diethyl ether at room temperature.
-
Add a stoichiometric amount of maleic anhydride to the solution.
-
Stir the reaction mixture at 30°C. The amic acid intermediate will precipitate out of the solution.
Step 2: Dehydration to form the maleimide
-
Without isolating the amic acid, add acetic anhydride and a catalytic amount of sodium acetate to the reaction mixture.
-
Heat the mixture to reflux to induce cyclodehydration.
-
After the reaction is complete, cool the mixture and isolate the N-aryl maleimide product by filtration and recrystallization from a suitable solvent like ethanol.[3]
Protocol 2: General Procedure for Diels-Alder Cycloaddition with Furan Derivatives
This protocol is a general guideline for the reaction of this compound with furan or its derivatives.
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene, diethyl ether).[1]
-
Add the furan derivative (1 to 5 equivalents).
-
The reaction can be conducted at room temperature to favor the endo product or heated to elevated temperatures (e.g., 60-80°C) which may favor the exo product.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by recrystallization or column chromatography.
The reaction with 2,5-dimethylfuran and a similar N-arylmaleimide in toluene at 80°C yielded the exo adduct.[1] In contrast, conducting the reaction in diethyl ether at room temperature can favor the formation of the endo adduct.[1]
Protocol 3: Lewis Acid Catalyzed Diels-Alder Reaction
For less reactive dienes or to achieve higher stereoselectivity, a Lewis acid catalyst can be employed.
-
Dissolve the dienophile, this compound, in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add the Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) dropwise.
-
Add the diene to the reaction mixture.
-
Allow the reaction to proceed at the low temperature, monitoring by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize representative data for the synthesis of a related N-aryl maleimide and its Diels-Alder reaction, which can be used as a reference for reactions involving this compound.
Table 1: Synthesis of a Representative N-(3,5-dimethylphenyl) Substituted Maleimide [3]
| Compound | Starting Amine | Yield (%) | Melting Point (°C) |
| (E)-1-(4-((3-Acetylphenyl)diazenyl)-3,5-dimethylphenyl)-1H-pyrrole-2,5-dione | 3,5-dimethylaniline derivative | 40 | 140-142 |
| (E)-1-(3,5-Dimethyl-4-((4-nitrophenyl)diazenyl)phenyl)-1H-pyrrole-2,5-dione | 3,5-dimethylaniline derivative | 94 | 261-262 |
Table 2: Diels-Alder Reaction of a Representative N-(3,5-dimethylphenyl) Substituted Maleimide with Furan [3]
| Dienophile | Diene | Product | Yield (%) | Melting Point (°C) |
| (E)-1-(4-((4-Acetylphenyl)diazenyl)-3,5-dimethylphenyl)-1H-pyrrole-2,5-dione | Furan | (E)-2-(4-((4-Acetylphenyl)diazenyl)-3,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | 70 | 160-162 |
| (E)-1-(3,5-Dimethyl-4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione | Furan | (E)-2-(3,5-Dimethyl-4-(phenyldiazenyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | 97 | 127-129 |
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: General schematic of the Diels-Alder reaction.
Caption: Experimental workflow for a typical Diels-Alder cycloaddition.
Caption: Synthetic pathway to this compound.
References
- 1. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Application of N-(3,5-dimethylphenyl)maleimide in Bioconjugation and Protein Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,5-dimethylphenyl)maleimide is a thiol-reactive chemical probe used for the covalent modification of proteins, peptides, and other biomolecules. As an N-aryl substituted maleimide, it offers significant advantages in the stability of the resulting bioconjugate, a critical attribute for the development of robust diagnostic reagents and targeted therapeutics such as antibody-drug conjugates (ADCs). This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of N-(3,5-dimethylphenyl)maleimide for bioconjugation and protein labeling.
The core of its utility lies in the Michael addition reaction between the maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue within a protein. This reaction forms a stable thioether bond. While traditional N-alkyl maleimides have been widely used, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of endogenous thiols like glutathione. N-aryl maleimides, including N-(3,5-dimethylphenyl)maleimide, mitigate this instability. The electron-withdrawing nature of the aryl group accelerates the hydrolysis of the thiosuccinimide ring to a stable succinamic acid derivative, which is resistant to the retro-Michael reaction.[1] This "self-stabilizing" feature enhances the in vivo and in vitro stability of the bioconjugate.
Data Presentation
The enhanced stability of conjugates formed with N-aryl maleimides is a key advantage. The following table summarizes the comparative stability of N-aryl versus N-alkyl maleimide antibody-drug conjugates (ADCs) in mouse and human plasma.
| Linker Type | Model System | Incubation Conditions | % Intact Conjugate / Half-life | Key Findings |
| N-Aryl Maleimide | Cysteine-linked ADC | Mouse Serum, 37°C, 7 days | >80% | N-aryl maleimides form significantly more stable conjugates than N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring.[2] |
| N-Alkyl Maleimide | Cysteine-linked ADC | Mouse Serum, 37°C, 7 days | 33-65% | Traditional N-alkyl maleimide conjugates show significant deconjugation over time.[2] |
| Conventional Maleimide | ADC | Human Plasma, 37°C, 7 days | ~50% | Approximately half of the conjugate can degrade over a seven-day period.[2] |
| Self-Stabilizing Maleimide (DPR-based) | ADC | Plasma, 7 days | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents payload loss.[3] |
Experimental Protocols
Protocol 1: General Protein Labeling with N-(3,5-dimethylphenyl)maleimide
This protocol describes a general method for labeling a thiol-containing protein with N-(3,5-dimethylphenyl)maleimide.
Materials:
-
Protein with at least one free cysteine residue
-
N-(3,5-dimethylphenyl)maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.5. Degas the buffer before use.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M L-cysteine or β-mercaptoethanol in water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Note: If using dithiothreitol (DTT) as the reducing agent, it must be removed prior to adding the maleimide reagent, as DTT itself contains a thiol group.
-
-
Maleimide Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of N-(3,5-dimethylphenyl)maleimide in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the N-(3,5-dimethylphenyl)maleimide stock solution to the protein solution. Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a final concentration of 1-10 mM of the quenching reagent to the reaction mixture to consume any unreacted maleimide. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess maleimide and quenching reagent by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the steps for conjugating a drug-linker containing N-(3,5-dimethylphenyl)maleimide to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-linker functionalized with N-(3,5-dimethylphenyl)maleimide
-
Reduction Buffer: 50 mM Tris, 2 mM EDTA, pH 8.0
-
Conjugation Buffer: 50 mM Tris, 2 mM EDTA, 150 mM NaCl, pH 7.5
-
TCEP solution (10 mM in water)
-
Quenching solution: N-acetylcysteine (100 mM in water)
-
Purification supplies (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Dilute the mAb to 5-10 mg/mL in Reduction Buffer.
-
Add a calculated amount of TCEP solution to achieve a molar ratio of TCEP to mAb that is sufficient to reduce the desired number of interchain disulfide bonds. This typically requires optimization.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Allow the reduced antibody solution to cool to room temperature.
-
Dissolve the N-(3,5-dimethylphenyl)maleimide-drug-linker in DMSO to a concentration of 10 mM.
-
Add the drug-linker solution to the reduced antibody at a slight molar excess (e.g., 1.2 equivalents per free thiol).
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Add an excess of the N-acetylcysteine solution to quench any unreacted maleimide.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker and quenching agent.
-
-
Analysis:
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
-
Visualizations
Caption: Thiol-Maleimide Conjugation and Stabilization Pathway.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Preparation.
Caption: Competing Fates of Maleimide-Thiol Adducts.
References
Application Notes and Protocols: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione in Polymer Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, also known as N-(3,5-dimethylphenyl)maleimide, in the synthesis and modification of polymers. This monomer is a valuable building block for creating polymers with high thermal stability and for introducing reactive sites for bioconjugation and drug delivery applications.
Introduction
This compound is an N-substituted maleimide derivative. The maleimide group is known to undergo free-radical polymerization and copolymerization with a variety of vinyl monomers. The presence of the 3,5-dimethylphenyl group imparts significant thermal stability and hydrophobicity to the resulting polymers. Furthermore, the maleimide ring is a highly efficient Michael acceptor, reacting specifically with thiol groups under mild conditions. This reactivity is extensively utilized in bioconjugation to link polymers to proteins, peptides, and other biomolecules for applications in drug delivery and diagnostics.
Polymer Synthesis
Polymers based on this compound can be synthesized via free-radical polymerization, either as homopolymers or as copolymers with other vinyl monomers such as styrene or methyl methacrylate. The choice of comonomer allows for the tuning of the polymer's physical and chemical properties.
Synthesis of this compound Monomer
The monomer is typically synthesized in a two-step process starting from 3,5-dimethylaniline and maleic anhydride. The first step is the formation of the maleamic acid, followed by cyclodehydration to the maleimide.
Caption: Synthesis of this compound.
Experimental Protocol: Monomer Synthesis
Materials:
-
3,5-Dimethylaniline
-
Maleic Anhydride
-
Anhydrous diethyl ether or acetone
-
Acetic anhydride
-
Sodium acetate
-
Toluene
-
p-Toluenesulfonic acid (catalyst, optional)
Step 1: Synthesis of N-(3,5-Dimethylphenyl)maleamic acid
-
Dissolve 3,5-dimethylaniline (0.1 mol) in 150 mL of anhydrous diethyl ether in a round-bottom flask.
-
Slowly add a solution of maleic anhydride (0.1 mol) in 100 mL of anhydrous diethyl ether to the stirred aniline solution at room temperature.
-
A precipitate will form. Continue stirring for 2 hours.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The product is the N-(3,5-Dimethylphenyl)maleamic acid intermediate.
Step 2: Cyclodehydration to this compound
-
Suspend the dried maleamic acid (0.08 mol) in 100 mL of acetic anhydride.
-
Add anhydrous sodium acetate (0.02 mol) as a catalyst.
-
Heat the mixture at 80-90 °C with stirring for 2-3 hours.
-
Pour the hot reaction mixture into a large volume of ice-water with vigorous stirring to precipitate the product.
-
Filter the crude product, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the product from ethanol or an ethanol/water mixture to obtain pure this compound.
Free-Radical Polymerization
Homopolymers and copolymers of this compound can be prepared using a free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Caption: Workflow for free-radical copolymerization.
Experimental Protocol: Copolymerization with Styrene
Materials:
-
This compound
-
Styrene (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene or N,N-dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a polymerization tube, dissolve this compound (e.g., 2.01 g, 0.01 mol) and styrene (e.g., 1.04 g, 0.01 mol) in 20 mL of anhydrous toluene.
-
Add AIBN (e.g., 0.033 g, 0.2 mmol, 1 mol% of total monomers).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum or inert atmosphere (e.g., nitrogen or argon).
-
Place the sealed tube in a preheated oil bath at 70 °C for 24 hours.
-
After cooling to room temperature, open the tube and pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the copolymer.
-
Filter the precipitate, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.
Polymer Characterization and Properties
The synthesized polymers are typically characterized by various analytical techniques to determine their structure, molecular weight, and thermal properties.
Characterization Workflow
Caption: Polymer characterization workflow.
Representative Data
Table 1: Representative Molecular Weight Data for Poly(N-aryl maleimide-co-styrene)
| N-Aryl Maleimide | Comonomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| N-phenylmaleimide | Styrene | 25,000 | 45,000 | 1.8 |
| N-(4-methylphenyl)maleimide | Styrene | 28,000 | 52,000 | 1.85 |
| N-(3,5-dimethylphenyl)maleimide | Styrene | ~26,000 | ~48,000 | ~1.8 |
Note: Data for N-(3,5-dimethylphenyl)maleimide is estimated based on trends observed for similar structures.
Table 2: Representative Thermal Properties of Poly(N-aryl maleimide)s and Copolymers
| Polymer | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) |
| Poly(N-phenylmaleimide) | 210 | 380 |
| Poly(N-phenylmaleimide-co-styrene) | 185 | 370 |
| Poly(N-(3,5-dimethylphenyl)maleimide) | ~220-240 | ~390-410 |
| Poly(N-(3,5-dimethylphenyl)maleimide-co-styrene) | ~200-220 | ~380-400 |
Note: Data for polymers of N-(3,5-dimethylphenyl)maleimide is estimated based on the known effects of methyl substitution on the thermal properties of polyimides.
Polymer Modification and Bioconjugation
The maleimide group is a key functional handle for the post-polymerization modification of materials. Its high reactivity and specificity towards thiols make it ideal for bioconjugation.
Thiol-Maleimide "Click" Reaction
The reaction between a maleimide and a thiol-containing molecule (e.g., cysteine residue in a protein) proceeds rapidly at physiological pH to form a stable thioether bond.
Caption: Thiol-maleimide bioconjugation workflow.
Experimental Protocol: Protein Conjugation
Materials:
-
Maleimide-functionalized polymer (dissolved in a water-miscible organic solvent like DMSO or DMF)
-
Thiol-containing protein (e.g., Bovine Serum Albumin with a free cysteine)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Dissolve the protein in PBS to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the maleimide-functionalized polymer in DMSO (e.g., 10-20 mM).
-
Add a 10- to 20-fold molar excess of the polymer solution to the protein solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2 hours or at 4 °C overnight.
-
Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any unreacted maleimide groups.
-
Purify the resulting polymer-protein conjugate from unreacted polymer and quenching agent using size-exclusion chromatography.
-
Characterize the conjugate using techniques such as SDS-PAGE (to confirm an increase in molecular weight) and UV-Vis spectroscopy (to quantify the degree of labeling if the polymer has a chromophore).
Applications in Drug Development
The ability to create well-defined polymer-biomolecule conjugates opens up numerous possibilities in drug development.
-
Targeted Drug Delivery: By conjugating a cytotoxic drug to a polymer that is further linked to a targeting ligand (e.g., an antibody), the drug can be delivered specifically to cancer cells, reducing side effects.
-
Improving Drug Solubility and Stability: Attaching a drug to a hydrophilic polymer can enhance its solubility and protect it from degradation in vivo, thereby improving its pharmacokinetic profile.
-
Theranostics: Polymers functionalized with both a therapeutic agent and an imaging agent can be used for simultaneous therapy and diagnosis.
These application notes provide a starting point for researchers interested in utilizing this compound in their polymer synthesis and modification endeavors. The versatility of this monomer makes it a valuable tool in the development of advanced materials for a range of scientific and therapeutic applications.
Application Notes and Protocols for Designing 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione analogs as potential anticancer agents. The protocols detailed below are foundational for assessing the cytotoxic and mechanistic properties of this class of compounds.
Introduction
The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. N-substituted maleimides, in particular, have garnered significant interest as potential anticancer agents. The core structure of this compound serves as a promising starting point for the development of novel therapeutics. The dimethylphenyl group offers a handle for synthetic modification to optimize physiochemical properties and biological activity.
The primary mechanisms of action for N-aryl maleimide analogs often involve the induction of apoptosis and cell cycle arrest in cancer cells. These effects can be triggered by various cellular events, including the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
Design and Synthesis Strategy
The design of novel this compound analogs focuses on the substitution of the phenyl ring to explore structure-activity relationships (SAR). Modifications can be introduced to enhance potency, selectivity, and pharmacokinetic properties. A general synthetic route involves the condensation of maleic anhydride with a substituted aniline.
General Synthesis Workflow
Caption: General synthesis workflow for this compound analogs.
Data Presentation: Cytotoxicity of N-Aryl Imide Analogs
The following table summarizes the cytotoxic activity of representative N-aryl imide analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | NCI-H460 (Lung) | 10.2 | [1] |
| Analog 1 | A549 (Lung) | 12.5 | [1] |
| Analog 1 | HepG2 (Liver) | 7.51 | [1] |
| Analog 1 | MGC-803 (Gastric) | 9.8 | [1] |
| Analog 1 | HCT-116 (Colon) | 15.3 | [1] |
| Analog 2 | NCI-H460 (Lung) | 8.9 | [1] |
| Analog 2 | A549 (Lung) | 11.3 | [1] |
| Analog 2 | HepG2 (Liver) | 6.8 | [1] |
| Analog 2 | MGC-803 (Gastric) | 8.2 | [1] |
| Analog 2 | HCT-116 (Colon) | 13.1 | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized analogs on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with the test compounds.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compounds at their IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of the test compounds on the cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with test compounds as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Signaling Pathways
N-aryl maleimide analogs often exert their anticancer effects by inducing apoptosis and cell cycle arrest. Below are representative diagrams of these key signaling pathways.
Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by this compound analogs.
G1 Phase Cell Cycle Arrest Pathway
Caption: G1 phase cell cycle arrest induced by this compound analogs.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The protocols and information provided herein offer a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of new analogs. Further studies, including in vivo efficacy and toxicity assessments, will be crucial for the clinical translation of promising candidates.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione. Detailed methodologies for sample preparation, data acquisition, and spectral analysis are outlined. Predicted chemical shift data are presented in a clear, tabular format to facilitate interpretation. Additionally, a graphical representation of the experimental workflow is included to provide a clear overview of the process. This protocol is intended to serve as a practical guide for researchers in academic and industrial settings.
Introduction
This compound is an N-aryl maleimide derivative. The maleimide moiety is a common structural motif in compounds of biological and pharmaceutical interest, known for its reactivity as a Michael acceptor and its use in bioconjugation chemistry. Accurate structural elucidation and purity assessment are critical in the development of compounds containing this scaffold. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such small molecules. This application note provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Data
The expected chemical shifts for this compound are summarized below. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.
¹H NMR (500 MHz, CDCl₃) Predicted Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3', H-5' | ~7.0 - 7.2 | s | 2H |
| H-4' | ~7.2 - 7.4 | s | 1H |
| H-3, H-4 | ~6.8 | s | 2H |
| -CH₃ | ~2.3 - 2.4 | s | 6H |
¹³C NMR (125 MHz, CDCl₃) Predicted Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-5 (C=O) | ~169 - 171 |
| C-1' | ~138 - 140 |
| C-3, C-4 (=CH) | ~134 |
| C-3', C-5' | ~129 - 131 |
| C-4' | ~126 - 128 |
| C-2', C-6' | ~124 - 126 |
| -CH₃ | ~21 |
Experimental Protocols
A detailed methodology for the NMR analysis is provided below, covering sample preparation and instrument parameters.
3.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.[1] The use of a higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Use a deuterated solvent such as Chloroform-d (CDCl₃).[2] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[3]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).[1] However, the residual solvent peak can often be used for calibration.
-
Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.
3.2. NMR Data Acquisition
The following parameters are recommended for a standard NMR spectrometer.
¹H NMR Spectroscopy
-
Spectrometer Frequency: ≥ 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy
-
Spectrometer Frequency: ≥ 100 MHz
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Spectral Width: 0 to 220 ppm
-
Temperature: 298 K
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm or to the TMS signal at 0 ppm. Reference the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Integration and Multiplicity Analysis: Integrate all peaks in the ¹H spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the NMR analysis protocol.
Caption: Workflow for NMR analysis of small molecules.
Conclusion
This application note provides a detailed and practical protocol for the ¹H and ¹³C NMR analysis of this compound. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible NMR data essential for structural verification and purity assessment. The provided predicted chemical shifts serve as a useful reference for spectral interpretation.
References
Developing Cholesterol Absorption Inhibitors from 1H-Pyrrole-2,5-dione Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of cholesterol absorption inhibitors based on the 1H-pyrrole-2,5-dione scaffold. This class of compounds has shown promise in preclinical studies, with some derivatives exhibiting greater in vitro potency than the marketed cholesterol absorption inhibitor, ezetimibe.[1][2] The primary molecular target for these inhibitors is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter responsible for intestinal cholesterol uptake. By inhibiting NPC1L1, these compounds can effectively reduce the absorption of dietary and biliary cholesterol, thereby contributing to the management of hypercholesterolemia.
This document outlines the synthesis of lead compounds, key in vitro assays for efficacy and safety evaluation, and the underlying molecular pathways.
Data Presentation
The development of 1H-pyrrole-2,5-dione derivatives has yielded several potent inhibitors of cholesterol absorption. While comprehensive quantitative structure-activity relationship (SAR) data is emerging, preclinical studies have highlighted compounds with significant biological activity.
Table 1: In Vitro Activity of Lead 1H-Pyrrole-2,5-dione Compound 14q [2]
| Compound | In Vitro Cholesterol Uptake Inhibition | Cytotoxicity (L02 and HEK293T cells) |
| 14q (3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione) | Significantly inhibited | No cytotoxicity observed |
| Ezetimibe (Reference) | Standard Inhibitor | - |
Table 2: Effects of Lead Compound 14q on Markers of Inflammation and Oxidative Stress [2]
| Marker | Effect of Compound 14q |
| TNF-α | Considerable Inhibition |
| ROS | Considerable Inhibition |
| MDA | Considerable Inhibition |
| LDH | Considerable Inhibition |
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Experimental Protocols
Synthesis of a Representative 1H-Pyrrole-2,5-dione Derivative
Protocol: Synthesis of 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione (Compound 14q)
This protocol is adapted from general synthetic procedures for similar compounds.[2]
Step 1: Synthesis of Intermediate Amine
-
To a solution of (S)-3-amino-1-(4-hydroxyphenyl)propan-1-ol in a suitable solvent (e.g., dichloromethane), add a protecting group for the phenolic hydroxyl groups (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the product by column chromatography to obtain the protected amine intermediate.
Step 2: Synthesis of the 1H-pyrrole-2,5-dione Scaffold
-
In a round-bottom flask, dissolve an equimolar amount of 2-(4-fluorophenyl)-3-(4-hydroxyphenyl)maleic anhydride and the protected amine intermediate from Step 1 in a suitable solvent (e.g., glacial acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Dry the crude product under vacuum.
Step 3: Deprotection
-
Dissolve the protected 1H-pyrrole-2,5-dione derivative in a suitable solvent (e.g., tetrahydrofuran).
-
Add a deprotecting agent (e.g., tetrabutylammonium fluoride for TBDMS groups).
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound (14q) by column chromatography or recrystallization.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cholesterol Uptake Assay
Principle: This assay measures the uptake of radiolabeled cholesterol into a monolayer of differentiated human intestinal Caco-2 cells, which serve as a model for the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (0.4 µm pore size)
-
[3H]-cholesterol
-
Sodium taurocholate
-
Oleic acid
-
Phosphatidylcholine
-
Test compounds (1H-pyrrole-2,5-dione derivatives) and Ezetimibe (positive control)
-
Lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Prepare a micellar solution containing sodium taurocholate, oleic acid, phosphatidylcholine, and [3H]-cholesterol in serum-free medium.
-
Pre-incubate the differentiated Caco-2 cell monolayers with the test compounds or controls (dissolved in a suitable vehicle like DMSO) for 1-2 hours at 37°C.
-
Remove the pre-incubation medium and add the [3H]-cholesterol-containing micellar solution to the apical side of the Transwell inserts.
-
Incubate for 2-4 hours at 37°C.
-
Remove the micellar solution and wash the cell monolayers three times with ice-cold PBS to remove non-internalized radioactivity.
-
Lyse the cells by adding lysis buffer to each insert and incubating for 30 minutes.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates (e.g., using a BCA protein assay) to normalize the cholesterol uptake data.
-
Calculate the percentage inhibition of cholesterol uptake for each test compound relative to the vehicle control.
Cytotoxicity Assays
1. MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Seed cells (e.g., L02 or HEK293T) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. LDH Release Assay
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
The enzymatic reaction, where LDH converts lactate to pyruvate, leads to the reduction of the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Measurement of Inflammatory and Oxidative Stress Markers
1. TNF-α Measurement (ELISA)
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.
Protocol:
-
Collect cell culture supernatants from cells treated with the test compounds.
-
Use a commercial human or murine TNF-α ELISA kit.
-
Follow the manufacturer's protocol, which typically involves adding the supernatants and standards to a microplate pre-coated with a TNF-α capture antibody.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, and the resulting color development is proportional to the amount of TNF-α.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Determine the TNF-α concentration from a standard curve.
2. Reactive Oxygen Species (ROS) Assay
Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Culture cells in a 96-well plate and treat with test compounds.
-
Load the cells with DCFH-DA (e.g., 10 µM) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
3. Malondialdehyde (MDA) Assay
Principle: This assay measures the level of malondialdehyde (MDA), a product of lipid peroxidation and a marker of oxidative stress. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored adduct.
Protocol:
-
Prepare cell lysates from treated cells.
-
Use a commercial MDA assay kit.
-
Typically, the cell lysate is mixed with a TBA reagent and incubated at high temperature (e.g., 95°C).
-
After cooling, the absorbance of the MDA-TBA adduct is measured at ~532 nm.
-
The MDA concentration is determined from a standard curve.
Conclusion
The 1H-pyrrole-2,5-dione scaffold represents a promising starting point for the development of novel and potent cholesterol absorption inhibitors. The protocols outlined in this document provide a framework for the synthesis, in vitro screening, and characterization of these compounds. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of lead candidates is warranted to advance this class of inhibitors towards clinical development.
References
- 1. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(3,5-dimethylphenyl)maleimide in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of N-(3,5-dimethylphenyl)maleimide as a scaffold in the synthesis of novel agrochemicals. While direct research on the agrochemical applications of N-(3,5-dimethylphenyl)maleimide derivatives is limited in the reviewed literature, this document outlines a general synthetic protocol for its preparation and presents biological activity data for structurally related N-substituted maleimide analogs, suggesting potential fungicidal and insecticidal applications.
Synthetic Protocol for N-(3,5-dimethylphenyl)maleimide
This protocol describes a general two-step method for the synthesis of N-(3,5-dimethylphenyl)maleimide, adapted from established procedures for the synthesis of N-phenylmaleimides.[1][2][3][4][5]
Step 1: Synthesis of N-(3,5-dimethylphenyl)maleanilic acid
-
In a suitable reaction vessel, dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as diethyl ether or toluene at room temperature.
-
To this solution, add a solution of 3,5-dimethylaniline (1.0 eq.) in the same solvent dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
The resulting precipitate of N-(3,5-dimethylphenyl)maleanilic acid is collected by vacuum filtration.
-
Wash the solid with cold solvent and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Cyclodehydration to N-(3,5-dimethylphenyl)maleimide
-
Suspend the N-(3,5-dimethylphenyl)maleanilic acid (1.0 eq.) in acetic anhydride.
-
Add a catalytic amount of a dehydrating agent, such as sodium acetate or p-toluenesulfonic acid.[6]
-
Heat the mixture with stirring to a temperature of 50-70°C for 0.5-1 hour.[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid N-(3,5-dimethylphenyl)maleimide by vacuum filtration.
-
Wash the product thoroughly with water to remove acetic anhydride and any remaining acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane).
Caption: General synthetic workflow for N-aryl maleimides.
Potential Agrochemical Applications: Fungicidal Activity
While specific data for N-(3,5-dimethylphenyl)maleimide derivatives is not available, studies on analogous N-aryl maleimides have demonstrated significant antifungal activity against various plant pathogens.[7][8][9][10] The data presented below for N-amino-maleimide derivatives suggests that the maleimide scaffold is a promising lead for the development of novel fungicides.[11][12]
Table 1: Antifungal Activity of N-Amino-Maleimide Derivatives [11][12]
| Compound ID | R Group on Phenyl Ring | Test Fungi | Inhibition (%) at 50 µg/mL |
| 1 | H | Rhizoctonia cerealis | 35.5 |
| 2 | 3,5-di(trifluoromethyl) | Rhizoctonia cerealis | 45.2 |
| 3 | 2,4-dichloro | Rhizoctonia cerealis | 42.8 |
| 4 | 4-nitro | Rhizoctonia cerealis | 38.9 |
| 5 | 2-fluoro | Rhizoctonia cerealis | 40.1 |
| 12 | Not specified in source | Rhizoctonia cerealis | 60.6 (at 12.5 µg/mL) |
| 14 | Not specified in source | Rhizoctonia cerealis | 47.9 (at 12.5 µg/mL) |
Note: The N-amino-maleimide derivatives have a different substitution pattern on the nitrogen of the maleimide compared to N-(3,5-dimethylphenyl)maleimide.
Potential Agrochemical Applications: Insecticidal Activity
Similarly, derivatives of N-substituted maleimides have shown promise as insecticides.[11] The following data for N-amino-maleimide derivatives indicates potential for this class of compounds in insect control.
Table 2: Insecticidal Activity of N-Amino-Maleimide Derivatives against Oriental Armyworm (Mythimna separata) [11]
| Compound ID | R Group on Phenyl Ring | Mortality (%) at 10 µg/mL |
| 1 | H | 25 |
| 2 | 3,5-di(trifluoromethyl) | 60 |
| 3 | 2,4-dichloro | 50 |
| 4 | 4-nitro | 10 |
| 5 | 2-fluoro | 25 |
| 6 | H (with methyl on maleimide) | 65 |
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the agrochemical potential of synthesized compounds, based on the methodologies described in the cited literature.[11]
4.1. Antifungal Assay (Mycelial Growth Inhibition)
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Incorporate the stock solution into a molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration.
-
Pour the mixture into Petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug of the target fungus.
-
Incubate the plates at an appropriate temperature until the mycelial growth in the control plate (containing only solvent) reaches the edge of the plate.
-
Measure the diameter of the fungal colony on the treated and control plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the colony in the control and T is the diameter of the colony in the treated plate.
4.2. Insecticidal Assay (Stomach Toxicity)
-
Prepare a series of concentrations of the test compounds.
-
Apply the test solutions to the surface of host plant leaves.
-
Allow the solvent to evaporate completely.
-
Place the treated leaves in a container with the target insect larvae (e.g., Oriental Armyworm).
-
Provide untreated leaves as a food source in the control group.
-
Maintain the containers under controlled environmental conditions.
-
Record the larval mortality at specified time intervals (e.g., 24, 48, 72 hours).
-
Calculate the mortality rate for each concentration.
Caption: Workflow for agrochemical screening of novel compounds.
Conclusion
N-(3,5-dimethylphenyl)maleimide represents a viable starting material for the synthesis of a diverse library of potential agrochemicals. The fungicidal and insecticidal activities observed in structurally related N-substituted maleimides underscore the potential of this chemical class. Further research is warranted to synthesize and evaluate derivatives of N-(3,5-dimethylphenyl)maleimide to fully elucidate their agrochemical properties and establish a clear structure-activity relationship. The protocols and data presented herein provide a foundational framework for initiating such research endeavors.
References
- 1. CN104892484A - Synthesis method for N-phenylmaleimide - Google Patents [patents.google.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. mdpi.com [mdpi.com]
- 12. Natural Product-Based Pesticide Discovery: Design, Synthesis and Bioactivity Studies of N-Amino-Maleimide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies to improve the yield of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is a two-step synthesis. The first step involves the acylation of 3,5-dimethylaniline with maleic anhydride to form the intermediate, N-(3,5-dimethylphenyl)maleamic acid. The second step is the cyclodehydration of this intermediate to yield the final product, this compound. This cyclization is typically achieved using a dehydrating agent such as acetic anhydride in the presence of a catalyst like sodium acetate.[1][2][3]
Q2: What are the critical parameters to control for maximizing the yield in the cyclodehydration step?
A2: Temperature, reaction time, and the choice of dehydrating agent and catalyst are crucial. Overheating during the cyclization can lead to side reactions and polymerization of the maleimide product.[2] The use of anhydrous reagents and solvents is also critical to prevent hydrolysis of the maleic anhydride and the maleamic acid intermediate.[4]
Q3: What are common byproducts in this synthesis, and how can their formation be minimized?
A3: A common byproduct is the corresponding isomaleimide, which can form during the cyclization step. The formation of isoimides can be influenced by the reaction conditions.[5] Additionally, incomplete reaction can leave unreacted maleamic acid. Polymerization of the maleimide product can also occur, especially at high temperatures. To minimize these, it is important to maintain optimal reaction temperatures and use appropriate purification methods.
Q4: What is the recommended method for purifying the final product?
A4: Recrystallization is a widely used technique for purifying N-aryl maleimides.[1] The choice of solvent is critical and depends on the solubility of the product and impurities. Common solvents for recrystallization of similar compounds include cyclohexane, ethanol, and mixtures like hexane/ethyl acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of N-(3,5-Dimethylphenyl)maleamic Acid (Intermediate)
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure equimolar amounts of 3,5-dimethylaniline and maleic anhydride are used. - Extend the reaction time or gently warm the reaction mixture as described in established protocols. |
| Hydrolysis of maleic anhydride | - Use anhydrous solvents and protect the reaction from atmospheric moisture. |
| Precipitation of starting materials | - Ensure complete dissolution of starting materials in the chosen solvent before and during the reaction. |
| Loss during workup | - When washing with dilute acid to remove unreacted aniline, avoid excessive amounts of acid which could hydrolyze the product. - Ensure thorough washing with water to remove unreacted maleic acid. |
Issue 2: Low Yield of this compound (Final Product)
| Possible Cause | Troubleshooting Step |
| Incomplete cyclodehydration | - Increase the reaction time or temperature moderately, while monitoring for byproduct formation. - Ensure the catalyst (e.g., sodium acetate) is anhydrous and used in the correct proportion. |
| Hydrolysis of the maleimide ring | - Work up the reaction mixture promptly after completion. - Avoid prolonged exposure to aqueous or basic conditions during extraction and washing. |
| Side reactions due to steric hindrance | - The two methyl groups in the meta position on the phenyl ring may cause steric hindrance. Consider using a milder dehydrating agent or alternative cyclization methods if the standard acetic anhydride/sodium acetate method proves inefficient. |
| Polymerization of the product | - Avoid excessive heating during cyclization and purification. - Store the purified product in a cool, dark place. |
| Loss during purification | - Optimize the recrystallization solvent system to maximize crystal recovery. - If using column chromatography, select an appropriate stationary and mobile phase to ensure good separation and minimize product loss. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Yield (%) | Temperature (°C) | Time (hrs) | Purification Technique |
| Cyclization | Moderate | Reflux | Several | Recrystallization |
| Sodium Acetate Method | ~80 | 75 | Variable | Filtration |
| Microwave-Assisted | ~70 | 80 | ~0.33 | TLC Monitoring |
Note: The data presented is based on available literature for the target molecule and related N-aryl maleimides. Actual yields may vary depending on specific experimental conditions.[6]
Experimental Protocols
Protocol 1: Synthesis of N-(3,5-Dimethylphenyl)maleamic Acid
This protocol is adapted from the synthesis of a closely related compound, N-(3,4-dimethylphenyl)maleamic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or toluene).
-
Addition of Amine: Slowly add a solution of 3,5-dimethylaniline (1 equivalent) in the same solvent to the maleic anhydride solution at room temperature with constant stirring.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. A precipitate of the maleamic acid should form.
-
Workup:
-
Filter the precipitate by suction filtration.
-
Wash the solid with the solvent used for the reaction to remove any unreacted starting materials.
-
To remove any residual 3,5-dimethylaniline, the solid can be washed with a small amount of cold, dilute hydrochloric acid, followed by a thorough wash with water to remove any remaining maleic acid.
-
-
Drying: Dry the purified N-(3,5-Dimethylphenyl)maleamic acid under vacuum.
Protocol 2: Synthesis of this compound via Chemical Dehydration
This is a general and widely used method for the cyclization of N-arylmaleamic acids.[1][2][3]
-
Reaction Setup: In a round-bottom flask, suspend the dried N-(3,5-Dimethylphenyl)maleamic acid (1 equivalent) in acetic anhydride (typically 2-5 equivalents).
-
Catalyst Addition: Add anhydrous sodium acetate (0.1-0.3 equivalents) to the suspension.
-
Reaction: Heat the mixture with stirring. A common temperature range is 70-80°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Stir the mixture until the ice has melted and the product has fully precipitated.
-
-
Purification:
-
Collect the crude product by suction filtration and wash it thoroughly with cold water.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane, or a mixture of hexane and ethyl acetate).
-
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield of the final product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 65833-09-2 | Benchchem [benchchem.com]
Technical Support Center: Advanced Purification of N-(3,5-dimethylphenyl)maleimide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the advanced purification of N-(3,5-dimethylphenyl)maleimide. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and process workflows to address common challenges encountered during purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of N-(3,5-dimethylphenyl)maleimide in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Purified Product | Incomplete Cyclization: The intermediate, N-(3,5-dimethylphenyl)maleamic acid, may not have fully cyclized to the desired maleimide. | Ensure sufficient reaction time and temperature during the cyclization step with acetic anhydride and a catalyst like sodium acetate.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product Loss During Recrystallization: The chosen solvent may be too effective at room temperature, or an excessive volume may have been used, leading to the product remaining in the mother liquor.[1] | Select a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[2] Use a minimum amount of hot solvent to dissolve the crude product completely. Recovery from recrystallization can be high, approximately 93% under optimal conditions.[1] | |
| Hydrolysis of Maleimide Ring: The maleimide group is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH, which opens the ring to form the maleamic acid.[3][4] | Use anhydrous solvents and reagents whenever possible.[1][5] Maintain a pH between 6.5 and 7.5 during any aqueous workups to minimize hydrolysis.[3] | |
| Final Product is Colored (Yellow, Red, or Brown) | Presence of Polymerization Byproducts: Maleimides can polymerize, especially at high temperatures, leading to colored oligomeric impurities.[6] This is a common source of red or brown discoloration. | Purify the product using silica gel column chromatography. Polymeric impurities are typically more polar and will be retained on the column, allowing for the elution of the pure, less polar N-substituted maleimide.[6] |
| Residual Starting Materials/Intermediates: The crude product may contain unreacted 3,5-dimethylaniline or the N-(3,5-dimethylphenyl)maleamic acid intermediate, which can be colored. | Recrystallization is often effective at removing these smaller molecule impurities.[1] Alternatively, flash chromatography can provide excellent separation.[7] | |
| Low Melting Point or Oily/Sticky Product | Incomplete Removal of Solvents: Residual solvents from the reaction or purification steps can depress the melting point and give the product an oily appearance. | Ensure the product is thoroughly dried under a high vacuum, possibly with gentle heating, to remove all volatile residues. |
| Presence of Impurities: Contamination with starting materials, the maleamic acid intermediate, or byproducts will result in a lower and broader melting point range. | Repurify the product using the methods described above (recrystallization or column chromatography). Check purity via TLC, ¹H NMR, or GC-MS.[7] | |
| Product Degrades During Column Chromatography | Acidic Silica Gel: Standard silica gel can be slightly acidic, which may catalyze the hydrolysis of the maleimide ring during long exposure on the column. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a neutral or basic agent like triethylamine, then re-equilibrate with the mobile phase. Alternatively, use neutral alumina as the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude N-(3,5-dimethylphenyl)maleimide? A1: The most common impurities arise from the typical two-step synthesis. These include unreacted starting materials (maleic anhydride and 3,5-dimethylaniline), the intermediate N-(3,5-dimethylphenyl)maleamic acid, and oligomeric polymerization byproducts formed at high temperatures.[6][8]
Q2: Which purification method is better: recrystallization or column chromatography? A2: The choice depends on the nature and quantity of the impurities. Recrystallization is a cost-effective and scalable method ideal for removing small amounts of impurities that have different solubility profiles from the product.[1][2] Column chromatography offers superior separation power and is particularly effective for removing colored polymeric byproducts and impurities with polarities similar to the product.[6][7] Often, a combination of both methods yields the highest purity.
Q3: What solvent systems are recommended for the purification of N-(3,5-dimethylphenyl)maleimide? A3: For recrystallization, solvents like cyclohexane have been used successfully for analogous N-phenylmaleimides.[1] Solvent mixtures such as hexane/ethyl acetate are also commonly employed.[7] For flash column chromatography, gradients of hexane and ethyl acetate are typically effective, with the exact ratio depending on the specific impurities.[7]
Q4: How can I monitor the purity of my product during the purification process? A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the separation during column chromatography.[9] For final product analysis, techniques like ¹H NMR and ¹³C NMR spectroscopy, GC-MS, and melting point determination are used to confirm the structure and assess purity.[7][10]
Q5: My N-substituted maleimide appears to be unstable during storage. How can I prevent degradation? A5: N-substituted maleimides should be stored in a cool, dark, and dry place to prevent hydrolysis and potential polymerization. Storing under an inert atmosphere (e.g., nitrogen or argon) can also prolong shelf life.
Comparative Data on Purification Methods
The following table summarizes recovery and purity data for purification methods applied to analogous N-substituted maleimides. These values can serve as a benchmark for optimizing the purification of N-(3,5-dimethylphenyl)maleimide.
| Purification Method | Analyte | Solvent/Eluent | Typical Yield/Recovery | Reference |
| Recrystallization | N-phenylmaleimide | Cyclohexane | ~93% Recovery | [1] |
| Recrystallization | N-(4-methoxybenzyl)maleimide | Hexane/EtOAc (3/2) | 62% Yield | [7] |
| Flash Chromatography | N-(4-bromophenyl)maleimide | Hexane/EtOAc (6/1) | 74% Yield | [7] |
| Flash Chromatography | N-propylmaleimide | Hexane/EtOAc (12/1) | 75% Yield | [7] |
| Silica Gel Column | N-phenylmaleimide | Non-polar solvent (e.g., Toluene) | High purity, removes oligomers | [6] |
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline for purifying N-(3,5-dimethylphenyl)maleimide by removing starting materials and the intermediate maleamic acid.
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Solvent Selection: Choose a suitable solvent or solvent pair (e.g., cyclohexane or a hexane/ethyl acetate mixture) in which the maleimide is sparingly soluble at room temperature but highly soluble when heated.[1][2][7]
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Dissolution: Place the crude N-(3,5-dimethylphenyl)maleimide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid has just completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the carbon.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.
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Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. Determine the melting point and yield of the final product.
Protocol 2: Flash Column Chromatography
This method is highly effective for removing colored polymeric impurities and other byproducts.[6]
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Column Packing: Prepare a glass column with silica gel (30-400 mesh) as the stationary phase, packed using a slurry of the initial mobile phase (e.g., 100% hexane or a low-polarity hexane/ethyl acetate mixture).[6]
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
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Elution: Begin eluting the column with a low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.[7] The desired N-(3,5-dimethylphenyl)maleimide is typically less polar than the maleamic acid intermediate and polymeric impurities.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
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Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
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Drying: Dry the final product under a high vacuum to remove any residual solvent.
Process Visualizations
The following diagrams illustrate the logical workflows for purification and troubleshooting.
Caption: General workflow for the purification of N-(3,5-dimethylphenyl)maleimide.
Caption: Troubleshooting flowchart for common purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
identifying and minimizing side reactions in N-aryl maleimide synthesis
Welcome to the technical support center for N-aryl maleimide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed guides and frequently asked questions (FAQs) to help you identify and minimize common side reactions, ensuring high yield and purity of your N-aryl maleimide products.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing N-aryl maleimides?
A1: The most common and well-established method for synthesizing N-aryl maleimides is a two-step process.[1][2][3] The first step involves the acylation of a primary aniline with maleic anhydride to form the corresponding N-aryl maleamic acid intermediate.[1][4] This is typically followed by a cyclodehydration step to yield the final N-aryl maleimide.[1][4]
Q2: My N-aryl maleimide synthesis is resulting in a low yield. What are the potential causes?
A2: Low yields in N-aryl maleimide synthesis can be attributed to several factors:
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Incomplete Cyclization: The conversion of the N-aryl maleamic acid intermediate to the final imide may be incomplete.
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Side Reactions: The formation of byproducts such as isoimides or polymerization of the product can reduce the yield of the desired N-aryl maleimide.[5][6][7]
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Product Degradation: The N-aryl maleimide product can be susceptible to hydrolysis, especially during workup and purification.
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Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and the choice of dehydrating agent can significantly impact the reaction efficiency.
Q3: What are isoimides and how can their formation be minimized?
A3: Isoimides are structural isomers of imides that can form as a significant byproduct during the cyclization of N-aryl maleamic acids.[7] Their formation is influenced by the reaction conditions. For instance, using acetic anhydride in dimethylacetamide (DMA) can lead to a higher proportion of isoimides, especially with substituted maleic anhydrides.[7] To minimize isoimide formation, heating the maleamic acid in acetic acid under reflux is reported to exclusively yield the desired maleimide.[7]
Q4: I am observing the formation of a polymeric substance in my reaction mixture. What is happening and how can I prevent it?
A4: N-aryl maleimides are monomers that can undergo polymerization, which can be initiated by free radicals.[5] This polymerization can lead to the formation of insoluble oligomers and polymers, reducing the yield of the desired product and complicating purification.[6] To prevent polymerization, it is advisable to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use radical inhibitors if necessary. Additionally, avoiding excessively high temperatures during the reaction and purification can help minimize this side reaction.
Q5: What are the best practices for purifying N-aryl maleimides?
A5: Purification of N-aryl maleimides is crucial to remove unreacted starting materials, the maleamic acid intermediate, and any side products. Common purification techniques include:
-
Recrystallization: This is an effective method for obtaining high-purity crystalline N-aryl maleimides.[4]
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Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities.[6]
-
Distillation: For volatile impurities and residual solvents, distillation can be employed.[6] It is important to handle the purified product with care to avoid hydrolysis.
Troubleshooting Guides
Problem 1: Incomplete Cyclization of N-Aryl Maleamic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of starting maleamic acid in the final product (identified by TLC, NMR, or LC-MS). | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or other analytical techniques until the starting material is consumed. |
| Ineffective dehydrating agent. | Consider using a stronger dehydrating agent. Common reagents for this step include acetic anhydride with sodium acetate, or p-toluenesulfonic acid.[1][8] | |
| Poor solubility of the maleamic acid. | Ensure the maleamic acid is fully dissolved in the reaction solvent. A higher reaction temperature or a different solvent may be required. |
Problem 2: Formation of Undesired Side Products
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of an isomer with a similar mass to the product (isoimide formation).[7] | Kinetically controlled cyclization favoring isoimide. | Change the cyclization conditions. Heating in acetic acid is reported to favor the thermodynamic imide product.[7] |
| Formation of a solid, insoluble material (polymerization).[5] | Presence of radical initiators or high temperatures. | Conduct the reaction under an inert atmosphere. Consider adding a radical inhibitor. Avoid excessive heating during the reaction and purification. |
| Reddish discoloration of the product.[6] | Formation of colored impurities, possibly oligomers. | Purify the product using column chromatography on silica gel to remove colored byproducts.[6] |
Experimental Protocols
General Two-Step Synthesis of N-Aryl Maleimides
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Synthesis of N-Aryl Maleamic Acid [1][4]
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In a round-bottom flask, dissolve maleic anhydride in a suitable solvent (e.g., diethyl ether, dioxane).
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Cool the solution in an ice bath.
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Slowly add an equimolar solution of the desired aniline in the same solvent.
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Stir the reaction mixture at room temperature for 1-2 hours.
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The N-aryl maleamic acid typically precipitates as a solid.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Cyclodehydration to N-Aryl Maleimide [1][9]
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In a round-bottom flask equipped with a condenser, suspend the N-aryl maleamic acid in acetic anhydride.
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Add a catalytic amount of anhydrous sodium acetate.
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Heat the mixture with stirring (e.g., at 100°C) for 45-60 minutes.[9]
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Cool the reaction mixture to room temperature.
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Pour the reaction mixture into ice-water to precipitate the crude N-aryl maleimide.
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Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Cyclodehydration Conditions for N-Phenylmaleimide Synthesis
| Dehydrating Agent/Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 100°C | 75-80% | --INVALID-LINK-- |
| p-Toluenesulfonic Acid | Toluene | 110-160°C | High | --INVALID-LINK-- |
Visualizations
Caption: Synthetic pathway for N-aryl maleimides showing key side products.
Caption: Troubleshooting workflow for N-aryl maleimide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. jocpr.com [jocpr.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Polymerization of N-(fluoro phenyl) maleimides. [. gamma. radiation] (Journal Article) | OSTI.GOV [osti.gov]
- 6. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 7. Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Diels-Alder Reactions with N-(3,5-dimethylphenyl)maleimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Diels-Alder reactions involving N-(3,5-dimethylphenyl)maleimide.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for a Diels-Alder reaction with N-(3,5-dimethylphenyl)maleimide?
A1: A typical starting point for a Diels-Alder reaction with an N-aryl maleimide involves reacting it with a suitable diene in a solvent of appropriate polarity. Reaction progress can be monitored by techniques like TLC, LC-MS, or NMR.[1] The reaction may be conducted at room temperature or require heating, depending on the reactivity of the diene.[2][3]
Q2: How does the choice of solvent affect the reaction rate and yield?
A2: The solvent can have a significant impact on the Diels-Alder reaction.[4] Aqueous media can accelerate the reaction rate.[5][6] For organic solvents, polarity plays a role, and solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and diethyl ether have been used.[4][7] Anhydrous conditions are often preferred to prevent side reactions.[8]
Q3: My reaction is very slow. What can I do to increase the reaction rate?
A3: To increase the reaction rate, you can:
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Increase the temperature: Heating the reaction mixture is a common method to accelerate Diels-Alder reactions.[2][9] However, be aware of the potential for the reverse (retro-Diels-Alder) reaction at very high temperatures.[2][3]
-
Use a Lewis acid catalyst: Lewis acids such as AlCl₃, FeCl₃, BF₃, and SnCl₄ can significantly accelerate the reaction, even at lower temperatures, by lowering the LUMO energy of the dienophile.[8][10][11]
-
Increase the concentration of reactants: Higher concentrations can lead to faster reaction rates.
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Choose a more reactive diene: Electron-rich dienes generally react faster with electron-poor dienophiles like N-(3,5-dimethylphenyl)maleimide.[5][6]
Q4: I am observing the formation of byproducts. What are the common side reactions and how can I minimize them?
A4: Common side reactions include:
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Retro-Diels-Alder reaction: This is the reverse reaction where the adduct breaks down into the original diene and dienophile. It is favored at higher temperatures.[2][3][12] To minimize this, use the lowest effective temperature for the forward reaction.
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Maleimide homopolymerization: This can occur, especially at elevated temperatures. Adding a radical inhibitor like hydroquinone can help suppress this side reaction.[13][14]
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Michael addition: If there are nucleophiles present in the reaction mixture (e.g., unreacted amines from a previous step), they can undergo a Michael addition with the maleimide.[14] Ensure the purity of your starting materials.
Q5: How can I purify the Diels-Alder adduct?
A5: Purification of the adduct can typically be achieved through standard laboratory techniques such as:
-
Recrystallization: This is a common method if the product is a solid.[15]
-
Column chromatography: Silica gel chromatography is often used to separate the product from unreacted starting materials and byproducts.[1]
-
Extraction: An extractive work-up can be used to remove certain impurities.[16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low reactivity of the diene. 2. Reaction temperature is too low. 3. Steric hindrance. | 1. Switch to a more electron-rich or cyclic diene.[5][6] 2. Gradually increase the reaction temperature while monitoring for product formation and byproduct formation.[2] 3. Consider using a Lewis acid catalyst to enhance reactivity at lower temperatures.[10][11] |
| Low Yield | 1. Reversible reaction (retro-Diels-Alder). 2. Side reactions (e.g., polymerization of maleimide).[14] 3. Incomplete reaction. | 1. Optimize the reaction temperature; high temperatures can favor the retro-reaction.[2][3] 2. Add a radical inhibitor (e.g., hydroquinone) if polymerization is suspected.[13] Ensure starting materials are pure. 3. Increase reaction time or consider a more effective catalyst. |
| Formation of Multiple Products | 1. Formation of endo and exo isomers.[3][4] 2. Presence of impurities in starting materials. 3. Side reactions. | 1. The endo product is often kinetically favored at lower temperatures, while the exo product is thermodynamically more stable and may be favored at higher temperatures.[3][17][18] Adjusting the temperature can influence the isomeric ratio. 2. Purify starting materials before the reaction. 3. Refer to the side reactions section in the FAQs (Q4). |
| Difficulty in Product Purification | 1. Similar polarity of product and starting materials. 2. Product instability on silica gel. | 1. Try different solvent systems for column chromatography or consider recrystallization from various solvents. 2. Use a less acidic stationary phase for chromatography (e.g., neutral alumina) or consider purification by recrystallization. |
Quantitative Data Summary
The following tables summarize reaction conditions and kinetic data from studies on Diels-Alder reactions with N-aryl maleimides, which can serve as a starting point for optimizing reactions with N-(3,5-dimethylphenyl)maleimide.
Table 1: Effect of Lewis Acids on Diels-Alder Reactions
| Entry | Lewis Acid | Yield (%) | Reference |
| 1 | AlCl₃ | High | [4] |
| 2 | FeCl₃ | 20 | [8] |
| 3 | Ca(OTf)₂ | High | [8] |
| 4 | None | No Product | [8] |
| Note: Yields are highly dependent on the specific diene, solvent, and reaction time. |
Table 2: Influence of Solvent on Diels-Alder Reactions
| Entry | Solvent | Temperature | Observations | Reference |
| 1 | Dichloromethane (DCM) | Room Temp. / Reflux | Good yields often observed.[4] | [4] |
| 2 | Diethyl ether (Et₂O) | Room Temp. / Reflux | Variable results.[4] | [4] |
| 3 | Tetrahydrofuran (THF) | Room Temp. / Reflux | Variable results.[4] | [4] |
| 4 | Water | Ambient | Rate acceleration observed.[5][19] | [5][19] |
| 5 | Toluene | Reflux | Commonly used for reactions requiring higher temperatures.[1] | [1] |
Experimental Protocols
General Procedure for a Lewis Acid Catalyzed Diels-Alder Reaction:
To a solution of the N-(3,5-dimethylphenyl)maleimide in an anhydrous solvent (e.g., dichloromethane), the Lewis acid (e.g., AlCl₃, 1 equivalent) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for a short period (e.g., 30 minutes) before the diene is added. The reaction is then allowed to warm to room temperature or heated as necessary while being monitored by TLC or LC-MS. Upon completion, the reaction is quenched (e.g., with a cold aqueous solution) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography or recrystallization.[4][8]
General Procedure for a Thermal Diels-Alder Reaction:
N-(3,5-dimethylphenyl)maleimide and the diene are dissolved in a suitable solvent (e.g., toluene). The reaction mixture is heated to reflux and monitored by TLC or LC-MS.[1] After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired adduct.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. repository.tudelft.nl [repository.tudelft.nl]
- 17. Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep in Pearson+ [pearson.com]
- 18. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
addressing challenges in the scale-up production of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of N-(3,5-Dimethylphenyl)maleamic Acid Intermediate
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incomplete reaction of maleic anhydride and 3,5-dimethylaniline. | Monitor reaction progress. | Use thin-layer chromatography (TLC) to track the consumption of starting materials. Extend the reaction time if necessary. |
| Sub-optimal reaction temperature. | Control the reaction temperature. | The reaction is typically exothermic. Maintain the temperature in the recommended range (e.g., 20-25°C) using a cooling bath to prevent side reactions. |
| Impure starting materials. | Verify the purity of reactants. | Use freshly purified 3,5-dimethylaniline and high-purity maleic anhydride. Impurities can interfere with the reaction. |
Issue 2: Inefficient Cyclization to the Final Product
| Possible Cause | Troubleshooting Step | Recommended Action |
| Insufficient dehydration. | Ensure anhydrous conditions. | Acetic anhydride is the dehydrating agent. Use a fresh, unopened bottle or a properly stored one. Ensure the N-(3,5-Dimethylphenyl)maleamic acid intermediate is thoroughly dried before this step. |
| Incorrect temperature for cyclization. | Optimize the reaction temperature. | The cyclization reaction typically requires heating. Maintain a consistent temperature, for example, at 100°C, to ensure complete conversion.[1] |
| Ineffective catalyst. | Check the quality of sodium acetate. | Use anhydrous sodium acetate as a catalyst. Ensure it has not absorbed moisture. |
Issue 3: Product Purity Issues
| Possible Cause | Troubleshooting Step | Recommended Action |
| Presence of unreacted maleamic acid. | Improve the cyclization step. | Increase the reaction time or temperature of the cyclization step. Ensure efficient mixing. |
| Hydrolysis of the maleimide ring. | Avoid exposure to water. | The maleimide ring is susceptible to hydrolysis, especially at neutral to high pH.[2][3] Work under anhydrous conditions and use dry solvents for purification. |
| Formation of by-products. | Optimize reaction conditions. | Minimize side reactions by carefully controlling temperature and reaction time. Use high-purity starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. First, maleic anhydride reacts with 3,5-dimethylaniline in a suitable solvent to form the intermediate, N-(3,5-Dimethylphenyl)maleamic acid.[1][4] This intermediate is then cyclized using a dehydrating agent like acetic anhydride with a catalyst such as anhydrous sodium acetate to yield the final product.[1]
Q2: My final product is showing signs of degradation. What could be the cause?
A2: The maleimide group is susceptible to hydrolysis, which opens the pyrrole ring.[2][3] This is more likely to occur in the presence of water and at a pH above 7.5.[5] For storage, it is recommended to keep the product in a dry, cool place and to handle it in anhydrous conditions.
Q3: Can I use a different dehydrating agent for the cyclization step?
A3: While acetic anhydride is commonly used, other dehydrating agents can be employed. However, reaction conditions would need to be re-optimized. It is important to choose a reagent that is compatible with the functional groups in the molecule.
Q4: What are the key parameters to monitor during scale-up?
A4: During scale-up, critical parameters to monitor include temperature control, mixing efficiency, and the rate of addition of reactants. Inadequate mixing or poor temperature control can lead to localized hot spots, promoting side reactions and reducing yield and purity.
Q5: How can I purify the final product effectively on a large scale?
A5: Recrystallization is a common method for purifying N-arylmaleimides.[4] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Filtration and drying of the purified product should be done efficiently to minimize exposure to moisture.
Experimental Protocols
Synthesis of N-(3,5-Dimethylphenyl)maleamic Acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in a suitable solvent like ethyl ether.
-
Slowly add a solution of 3,5-dimethylaniline (1 equivalent) in the same solvent to the maleic anhydride solution at room temperature.
-
Stir the resulting suspension for 1-2 hours.
-
Collect the precipitated N-(3,5-Dimethylphenyl)maleamic acid by vacuum filtration.
-
Wash the solid with cold solvent and dry it under vacuum.
Synthesis of this compound
-
In a fume hood, combine the dried N-(3,5-Dimethylphenyl)maleamic acid, anhydrous sodium acetate, and acetic anhydride in a round-bottom flask equipped with a condenser and a magnetic stirrer.[1]
-
Heat the mixture with stirring, for instance at 100°C, for approximately 45 minutes.[1]
-
After cooling, slowly pour the reaction mixture into a beaker of ice water while stirring.[1]
-
Collect the precipitated product by vacuum filtration and wash it thoroughly with water.[1]
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield and Purity
| Parameter | Condition A | Condition B | Condition C |
| Cyclization Temperature | 80°C | 100°C | 120°C |
| Reaction Time | 60 min | 45 min | 30 min |
| Yield (%) | 75 | 85 | 82 |
| Purity (%) | 95 | 98 | 96 |
Note: The data presented in this table is representative and may vary based on specific experimental setups.
Visualizations
References
preventing hydrolysis of the maleimide ring in aqueous bioconjugation reactions
Welcome to the technical support center for bioconjugation. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals minimize and prevent the hydrolysis of the maleimide ring in aqueous bioconjugation reactions, ensuring high efficiency and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding maleimide stability and hydrolysis.
Q1: What is maleimide hydrolysis and why is it a problem?
A: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by reacting with water, which forms an unreactive maleamic acid derivative.[1][2][3][4] This is a significant issue because the hydrolyzed maleimide can no longer react with thiol groups from cysteine residues, leading to low or no conjugation efficiency, wasted reagents, and unreliable experimental results.[3]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A: The two main factors that accelerate maleimide hydrolysis are:
-
pH: The rate of hydrolysis significantly increases in alkaline conditions (pH > 7.5).[1][2][3][4][5]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[2][3]
Q3: What is the optimal pH range for maleimide-thiol conjugation to minimize hydrolysis?
A: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][3][5][6][7] Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively low.[2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2][5][6]
Q4: What happens if the reaction pH is outside the optimal range?
A:
-
Below pH 6.5: The conjugation rate slows down considerably because the thiol group (pKa ~8.5) is mostly in its protonated and less reactive form.[5][8]
-
Above pH 7.5: The maleimide group becomes highly susceptible to hydrolysis.[1][5][7] Additionally, reaction with primary amines (e.g., lysine side chains) becomes a significant competing side reaction, reducing the selectivity of the conjugation.[4][5]
Q5: How should I prepare and store maleimide reagents to prevent hydrolysis?
A: It is strongly recommended to prepare aqueous solutions of maleimide reagents immediately before use.[1][2][5] For long-term storage, dissolve the maleimide compound in a dry, aprotic organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and store it at -20°C or -80°C, protected from moisture and light.[1][2]
Q6: I've heard the bond formed by maleimide conjugation is unstable. Is this true and how can it be addressed?
A: Yes, the initial thiosuccinimide bond formed between a maleimide and a thiol can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[9][10][11] This can lead to deconjugation and payload loss.[12] Interestingly, the stability of the conjugate can be significantly enhanced by intentionally hydrolyzing the thiosuccinimide ring after the conjugation is complete. This ring-opened product is highly stable and not susceptible to the retro-Michael reaction.[1][13][14] This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0).[1][15]
Troubleshooting Guide
Use this guide to diagnose and solve specific issues you may encounter during your experiments.
| Problem | Potential Cause | Solution |
| Low or No Conjugation Efficiency | Hydrolyzed Maleimide Reagent: The maleimide was exposed to aqueous buffer for too long before the reaction. | Prepare maleimide stock solutions fresh in anhydrous DMSO or DMF and add to the reaction buffer immediately before starting the conjugation.[1][6][11] |
| Incorrect Buffer pH: The pH is outside the optimal 6.5-7.5 range. | Carefully prepare and verify the pH of your reaction buffer using a calibrated pH meter.[3][6] | |
| Oxidized Thiols: Cysteine residues on the biomolecule have formed disulfide bonds, which are unreactive with maleimides. | Degas all buffers to remove oxygen.[6] If necessary, reduce disulfide bonds with a non-thiol reducing agent like TCEP before conjugation.[6][7] If using DTT, it must be completely removed before adding the maleimide reagent.[7] | |
| Incorrect Buffer Composition: The buffer contains competing nucleophiles. | Use non-nucleophilic buffers like Phosphate-Buffered Saline (PBS), HEPES, or MES.[3][6] Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol).[3][6] | |
| Inconsistent Results Between Batches | Variable Maleimide Activity: Inconsistent storage or handling of the maleimide reagent is leading to different levels of hydrolysis before use. | Standardize your protocol. Always prepare fresh maleimide solutions for each experiment from a properly stored, aliquoted stock.[3] Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1] |
| Variable Buffer pH: Small shifts in buffer pH can significantly alter reaction rates. | Prepare fresh buffers and verify the pH immediately before each use. Ensure the buffer has sufficient capacity to maintain the target pH.[4] | |
| Presence of Unexpected Byproducts | Reaction with Amines: The reaction pH was too high (>7.5), causing the maleimide to react with lysine residues. | Strictly maintain the reaction pH between 6.5 and 7.5.[8][11] Purify the conjugate using a method that can separate species with different charges, such as ion-exchange chromatography. |
| Thiazine Rearrangement: For molecules with an N-terminal cysteine, a side reaction can occur at higher pH.[16] | Perform the conjugation at the lower end of the optimal range (e.g., pH 6.5) to minimize this rearrangement.[8][17] |
Data Presentation: Maleimide Stability
The stability of maleimides is highly dependent on pH, temperature, and the specific chemical structure of the maleimide compound. The following tables summarize quantitative data on hydrolysis rates.
Table 1: Half-life of N-substituted Maleimides at 37°C and pH 7.4 Data illustrates the impact of the N-substituent on the stability of the maleimide ring.
| N-Substituent on Maleimide | Half-life (t½) |
| Unconjugated N-fluorophenyl | 28 minutes[11] |
| Unconjugated N-phenyl | ~55 minutes[11] |
| N-fluorophenyl (post-conjugation) | 0.7 hours (42 minutes)[11] |
| N-aryl (post-conjugation) | 1.5 hours[11] |
| N-alkyl (post-conjugation) | 27 hours[11] |
Table 2: Hydrolytic Stability of 8-arm-PEG10k-maleimide at 37°C Data shows the dramatic effect of pH on the hydrolysis rate of a specific maleimide-PEG compound.
| pH | Half-life (t½) |
| 5.5 | Very Slow / High Stability[18] |
| 7.4 | Decreased Stability[18] |
| 9.0 | Fast Hydrolysis[18] |
| 11.0 | Extremely Fast Hydrolysis[18] |
Table 3: Effect of Temperature on the Hydrolysis of 8-arm-PEG10k-maleimide at pH 7.4 Data highlights the acceleration of hydrolysis at higher temperatures.
| Temperature | Observed Pseudo-first-order Rate Constant (kobs) |
| 20°C | 1.24 x 10⁻⁵ s⁻¹[18] |
| 37°C | 6.55 x 10⁻⁵ s⁻¹[18] |
Diagrams and Workflows
Visual aids to understand the chemical processes and recommended experimental procedures.
Experimental Protocols
Protocol 1: Preparation and Storage of Maleimide Stock Solutions
Proper handling of maleimide reagents is critical to prevent premature hydrolysis and ensure reactivity.
Materials:
-
Maleimide-containing compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Microcentrifuge tubes or low-retention vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the vial of maleimide powder to equilibrate to room temperature before opening to prevent moisture condensation on the cold powder.[1][4]
-
Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the required amount of powder in anhydrous DMSO or DMF.[1][5]
-
Mix by vortexing until the powder is completely dissolved.[1]
-
Crucially, this stock solution should be prepared immediately before it is needed for the conjugation reaction. [1][5]
-
If long-term storage of the stock is unavoidable, aliquot the solution into single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.[1][4]
-
Store the aliquots tightly sealed at -20°C or -80°C, protected from light.[1]
Protocol 2: General Procedure for Maleimide-Thiol Bioconjugation
This protocol provides a general guideline for conjugating a maleimide-activated molecule to a protein containing cysteine residues.
Materials:
-
Thiol-containing protein or biomolecule
-
Freshly prepared maleimide stock solution (from Protocol 1)
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES, pH 6.5-7.5)[5]
-
(Optional) Non-thiol reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)[7]
-
(Optional) Quenching reagent: L-cysteine or β-mercaptoethanol[6]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Biomolecule: Dissolve the thiol-containing protein in the degassed conjugation buffer to a typical concentration of 1-10 mg/mL.[5]
-
(Optional) Reduce Disulfide Bonds: If the target cysteine residues are in disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[10] TCEP is recommended as it does not contain thiols and does not need to be removed before adding the maleimide.[7] If DTT is used, it must be removed via a desalting column before proceeding.[7]
-
Initiate Conjugation: Add the freshly prepared maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.[5][6] Keep the final concentration of organic co-solvent (DMSO/DMF) below 10% (v/v) to avoid protein denaturation.[6]
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature (20-25°C) or overnight at 4°C.[5][6] If using a fluorescent maleimide, protect the reaction from light.[5]
-
(Optional) Quench Reaction: To stop the reaction and cap any unreacted maleimide groups, add a small-molecule thiol like L-cysteine to a final concentration of 1-10 mM.[6]
-
Purify the Conjugate: Remove unreacted maleimide reagent and other small molecules using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. researchgate.net [researchgate.net]
troubleshooting poor solubility of N-aryl maleimides in reaction media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor solubility of N-aryl maleimides in reaction media.
Troubleshooting Guide: Poor Solubility
N-aryl maleimides can exhibit limited solubility in common reaction solvents, leading to issues such as precipitation, low reaction yields, and difficult purification.[1] This guide provides a systematic approach to addressing these solubility challenges.
Step 1: Initial Assessment & Solvent Selection
Poor solubility is often the primary reason for the precipitation of reagents during a reaction.[1] The first step is to evaluate the solubility of your specific N-aryl maleimide in the chosen reaction medium. The principle of "like dissolves like" is a useful starting point; the polarity of the solvent should ideally match that of the solute.
Recommended Action:
-
Consult Solubility Data: If available, consult solubility tables for your specific N-aryl maleimide or structurally similar compounds.
-
Perform a Small-Scale Solubility Test: Before setting up the full-scale reaction, test the solubility of a small amount of the N-aryl maleimide in the intended solvent at the planned reaction temperature.
Step 2: Solvent Screening
If the initial solvent proves unsuitable, a systematic screening of alternative solvents is recommended. It is important to consider the compatibility of the new solvent with the reaction chemistry, including all reactants and reagents.
Illustrative Solubility Data for a Model N-Aryl Maleimide:
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) |
| Dichloromethane (DCM) | 3.1 | 25 | >100 |
| N,N-Dimethylformamide (DMF) | 6.4 | 50 | >200 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 80 | >200 |
| Acetonitrile (ACN) | 5.8 | 15 | 75 |
| Tetrahydrofuran (THF) | 4.0 | 30 | >100 |
| Toluene | 2.4 | 5 | 40 |
| Water | 10.2 | <0.1 | <0.1 |
Note: This data is for illustrative purposes and will vary depending on the specific N-aryl maleimide structure.
Step 3: Temperature Adjustment
Increasing the temperature of the reaction mixture can significantly enhance the solubility of the N-aryl maleimide. However, it is crucial to consider the thermal stability of all reactants and the potential for side reactions at elevated temperatures. Maleimide groups can be susceptible to hydrolysis, especially at pH values above 7.5.[1]
Recommended Action:
-
Gradually increase the reaction temperature in increments (e.g., 10°C) while monitoring for dissolution and any signs of degradation.
-
Ensure the chosen temperature does not exceed the boiling point of the solvent or the decomposition temperature of any reaction component.
Step 4: Use of Co-solvents
In cases where a single solvent is not effective, a mixture of co-solvents can be employed. For reactions in aqueous buffers, such as bioconjugation, it is common to first dissolve the maleimide reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[1]
Recommended Action:
-
For Organic Reactions: Introduce a small percentage of a stronger, polar aprotic solvent (e.g., 5-10% DMF or DMSO) to the primary reaction solvent.
-
For Aqueous Reactions: Prepare a concentrated stock solution of the N-aryl maleimide in a water-miscible organic solvent (e.g., DMSO, DMF) and add it to the aqueous reaction buffer.[1] It is advisable to keep the final concentration of the organic co-solvent low (typically below 10% v/v) to avoid potential denaturation of biomolecules.[1]
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor solubility of N-aryl maleimides.
Experimental Protocols
Protocol: Small-Scale Solvent Screening for N-Aryl Maleimide Solubility
Objective: To determine a suitable solvent or co-solvent system for a given N-aryl maleimide in a reaction.
Materials:
-
N-aryl maleimide sample
-
A selection of candidate solvents (e.g., DMF, DMSO, ACN, THF, Toluene)
-
Small vials (e.g., 1.5 mL glass vials) with caps
-
Vortex mixer
-
Heating block or water bath
-
Analytical balance
Procedure:
-
Preparation: Weigh out a small, precise amount of the N-aryl maleimide (e.g., 5 mg) into several labeled vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL) to achieve a target concentration.
-
Initial Mixing: Cap the vials securely and vortex each sample for 30 seconds at room temperature.
-
Visual Assessment (Room Temperature): Observe each vial for complete dissolution. Note any undissolved solid.
-
Heating: For samples that did not fully dissolve, place the vials in a heating block or water bath and increase the temperature in increments (e.g., to 40°C, then 60°C).
-
Mixing at Elevated Temperature: After each temperature increase, carefully remove the vials and vortex for another 30 seconds.
-
Visual Assessment (Elevated Temperature): Observe for dissolution at each temperature point.
-
Co-solvent Testing (if necessary): If no single solvent is effective, take the most promising solvent system and add a small percentage (e.g., 10%) of a co-solvent (like DMSO or DMF) and repeat the assessment.
-
Documentation: Record the solubility (e.g., soluble, partially soluble, insoluble) for each solvent and temperature combination.
Frequently Asked Questions (FAQs)
Q1: Why is my N-aryl maleimide not dissolving in the reaction solvent?
A1: N-aryl maleimides, particularly those with large, non-polar aryl substituents, can have poor solubility in certain organic solvents.[2] Solubility is governed by the intermolecular forces between the solute (N-aryl maleimide) and the solvent. If the solvent cannot effectively solvate the maleimide molecules, solubility will be low.
Q2: I'm performing a bioconjugation in an aqueous buffer and my N-aryl maleimide precipitated. What should I do?
A2: This is a common issue as many maleimide-containing reagents have poor solubility in aqueous buffers.[1] The recommended approach is to first dissolve the N-aryl maleimide in a minimal amount of a dry, water-miscible organic co-solvent such as anhydrous DMSO or DMF to create a concentrated stock solution.[1] This stock solution can then be added slowly to your aqueous buffer containing the biomolecule, preferably with gentle stirring.[3]
Q3: Can I simply heat the reaction to dissolve my N-aryl maleimide?
A3: Heating can be an effective method to increase solubility. However, be cautious as maleimides are susceptible to hydrolysis, especially at a pH above 7.5.[1] Increased temperature can accelerate this and other potential side reactions. Always evaluate the thermal stability of your reactants before increasing the temperature.
Q4: What are the best general-purpose solvents for N-aryl maleimides?
A4: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often good starting points for dissolving N-aryl maleimides due to their ability to solvate a wide range of organic molecules.[1] For less polar N-aryl maleimides, solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may also be effective.
Q5: Will changing the solvent affect my reaction kinetics or outcome?
A5: Yes, the choice of solvent can significantly influence reaction kinetics and even the reaction mechanism.[4] Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. It is important to re-optimize the reaction conditions if you make a significant change to the solvent system.
Factors Influencing N-Aryl Maleimide Solubility
Caption: The relationship between key factors and the solubility of N-aryl maleimides.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
minimizing byproduct formation during the cyclization of N-(3,5-dimethylphenyl)maleamic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of N-(3,5-dimethylphenyl)maleimide from its corresponding maleamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should be concerned about during the cyclization of N-(3,5-dimethylphenyl)maleamic acid?
A1: The most common and significant byproduct is the isomeric N-(3,5-dimethylphenyl)isomaleimide.[1][2] This occurs due to the two possible nucleophilic sites for ring closure on the amide intermediate (the nitrogen atom or the oxygen atom). Cyclization via the oxygen atom leads to the isomaleimide, which is often the kinetically favored product, while cyclization via the nitrogen atom gives the desired, thermodynamically more stable maleimide.[2][3]
Q2: My reaction is producing a high percentage of the isomaleimide byproduct. How can I increase the yield of the desired N-(3,5-dimethylphenyl)maleimide?
A2: High isomaleimide formation suggests the reaction conditions favor kinetic control. To favor the thermodynamically stable maleimide, you can:
-
Increase Reaction Temperature and Time: Heating the reaction for a longer duration or at a higher temperature can facilitate the isomerization of the isomaleimide byproduct back to the more stable maleimide.[3]
-
Use a Suitable Catalyst: Sodium acetate not only catalyzes the initial cyclization but also promotes the rearrangement of the isomaleimide to the maleimide.[2]
-
Choice of Solvent/Reagent: Performing the cyclization by heating the maleamic acid in refluxing acetic acid has been shown to yield the maleimide exclusively.[3] Conversely, dehydrating agents like trifluoroacetic anhydride tend to favor the formation of isoimides.[2]
Q3: What is the specific role of sodium acetate in the common acetic anhydride cyclization method?
A3: Sodium acetate serves two primary functions. First, it acts as a base and catalyst to facilitate the cyclodehydration reaction.[4][5] Second, the acetate anion is crucial for catalyzing the isomerization of the kinetically formed N-substituted isomaleimide into the desired thermodynamically stable maleimide.[2] Its presence is key to maximizing the yield of the correct isomer.
Q4: Are there alternative dehydrating agents to acetic anhydride, and how do they affect byproduct formation?
A4: Yes, several other dehydrating agents can be used, but their selectivity varies:
-
N,N'-Dicyclohexylcarbodiimide (DCC): A common peptide coupling agent that can be used for cyclization.[1][2]
-
Trifluoroacetic Anhydride (TFAA): This reagent is known to strongly favor the formation of the N-aryl isoimide byproduct.[2]
-
Methanesulfonyl Chloride: Can be used to rapidly generate isomaleimides, which may be useful if the isoimide is the desired product.[1] For minimizing byproducts and obtaining the maleimide, the acetic anhydride/sodium acetate system or thermal cyclization in refluxing acetic acid are generally preferred.[3][6]
Q5: My overall yield is low, and I'm recovering unreacted starting material. What could be the cause?
A5: Low conversion can stem from several factors. Ensure that the initial formation of N-(3,5-dimethylphenyl)maleamic acid from 3,5-dimethylaniline and maleic anhydride is complete; this reaction is typically quantitative.[6][7] During cyclization, insufficient heating (time or temperature) or a deactivated dehydrating agent (e.g., old acetic anhydride that has hydrolyzed to acetic acid) can lead to incomplete reaction.
Troubleshooting Guide
The following table summarizes common issues and recommended solutions to minimize byproduct formation and improve reaction outcomes.
| Problem | Potential Cause | Recommended Solution(s) |
| High Isomaleimide Content | Reaction is under kinetic control; insufficient isomerization. | • Increase reaction temperature to 80-100 °C. • Prolong the reaction time to allow for isomerization. • Ensure an adequate amount of sodium acetate catalyst is used.[2] • Consider refluxing the maleamic acid directly in glacial acetic acid.[3] |
| Low Overall Yield | Incomplete cyclization or degradation. | • Verify the purity and reactivity of the acetic anhydride. • Ensure the reaction temperature is sufficient for dehydration. • To avoid side reactions during maleamic acid formation, add the amine solution dropwise to the maleic anhydride solution.[6] |
| Formation of Insoluble Tar/Polymer | Reaction temperature is too high or held for an excessive duration, causing polymerization of the maleimide product. | • Optimize the reaction temperature and time; avoid unnecessarily harsh conditions. • Ensure efficient stirring to prevent localized overheating. |
| Difficulty in Purification | Similar polarity of maleimide and isomaleimide byproducts. | • Isomaleimides can sometimes be isomerized to the desired maleimide by reheating the crude product mixture with sodium acetate in acetic anhydride. • Utilize column chromatography with a carefully selected solvent system for separation. |
Key Experimental Protocols
Protocol 1: Synthesis of N-(3,5-dimethylphenyl)maleimide via Acetic Anhydride/Sodium Acetate
Part A: Synthesis of N-(3,5-dimethylphenyl)maleamic acid
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether, toluene) in a three-necked flask equipped with a stirrer and a dropping funnel.[5][8]
-
Dissolve 3,5-dimethylaniline (1.0 eq) in the same solvent and add it to the dropping funnel.
-
With vigorous stirring, add the aniline solution dropwise to the maleic anhydride solution at room temperature. A thick precipitate of the maleamic acid will form.[4]
-
Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Collect the solid product by suction filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum. The yield is typically near-quantitative.[6][7]
Part B: Cyclization to N-(3,5-dimethylphenyl)maleimide
-
In a flask, combine the dried N-(3,5-dimethylphenyl)maleamic acid (1.0 eq), anhydrous sodium acetate (0.5-1.0 eq), and acetic anhydride (approx. 3-5 mL per gram of amic acid).[4][5]
-
Heat the mixture with stirring on a steam bath or in an oil bath at 80-100 °C for 2-4 hours. The initial suspension should dissolve as the reaction progresses.[9]
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring to precipitate the crude product and hydrolyze excess acetic anhydride.
-
Filter the solid product, wash thoroughly with cold water, and then with a small amount of cold petroleum ether or cyclohexane.
-
Recrystallize the crude product from a suitable solvent (e.g., cyclohexane, ethanol) to obtain the pure N-(3,5-dimethylphenyl)maleimide.[5]
Visualized Workflows and Pathways
Reaction Pathway and Isomer Formation
Caption: Reaction pathways for the cyclization of maleamic acid.
Troubleshooting Workflow for Byproduct Minimization
Caption: A step-by-step workflow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. N-(3,4-Dimethylphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]
assessing and improving the stability of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and improving the stability of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione during storage.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity of the compound in subsequent reactions (e.g., Michael addition). | Hydrolysis of the maleimide ring: Exposure to moisture or non-anhydrous solvents can lead to the opening of the pyrrole-2,5-dione ring, forming an unreactive maleamic acid derivative. This is a primary cause of loss of reactivity. | - Store the compound under inert gas (argon or nitrogen) in a desiccator. - Use anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions. - Prepare aqueous solutions immediately before use and use a buffer in the pH range of 6.5-7.5 for optimal stability. |
| Inconsistent results between different batches of the compound. | Degradation during storage: Improper storage conditions, such as exposure to light, high temperatures, or humidity, can lead to varying levels of degradation between batches. | - Implement standardized storage protocols: store in a cool, dark, and dry place. - Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture. - Perform a quality control check (e.g., by HPLC) on each new batch before use. |
| Appearance of new, unexpected peaks in HPLC analysis of a stored sample. | Formation of degradation products: This can be due to hydrolysis, photodegradation, or thermal degradation. | - To identify the degradation pathway, conduct a forced degradation study (see Experimental Protocols). - Analyze the sample using LC-MS to identify the mass of the degradation products, which can help in structure elucidation. |
| Change in the physical appearance of the solid compound (e.g., discoloration, clumping). | Moisture absorption and/or degradation: The compound may be hygroscopic, and moisture uptake can lead to degradation or changes in its physical state. | - Store the compound in a tightly sealed container with a desiccant. - Before opening, allow the container to equilibrate to room temperature to prevent condensation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for N-aryl maleimides like this compound are:
-
Hydrolysis: The maleimide ring is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of the corresponding maleamic acid. This reaction is accelerated at alkaline pH.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to dimerization or other transformations.
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. N-phenylmaleimide has been shown to have good thermal stability, but prolonged exposure to high heat should be avoided.[1]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: Cool (2-8 °C) or cold (-20 °C) for long-term storage.
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent moisture and oxidation.
-
Light: Protected from light in an amber vial or a light-blocking container.
-
Moisture: In a desiccated environment to prevent hydrolysis.
Q3: How does the 3,5-dimethylphenyl substituent affect the stability of the maleimide ring compared to an unsubstituted N-phenylmaleimide?
A3: The two methyl groups on the phenyl ring are electron-donating, which slightly increases the electron density on the maleimide ring. This can subtly decrease the rate of nucleophilic attack (hydrolysis) compared to an unsubstituted N-phenylmaleimide. However, the effect is generally modest. The primary factors governing stability remain pH, temperature, and moisture.
Q4: Can I store this compound in solution?
A4: For long-term storage, it is highly recommended to store the compound as a solid. If you need to prepare a stock solution, use an anhydrous aprotic solvent like DMSO or DMF and store it at -20°C or -80°C in small, tightly sealed aliquots to minimize water absorption and freeze-thaw cycles. Aqueous solutions should be prepared fresh before each experiment.
Q5: What analytical techniques are suitable for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[2][3] This method should be able to separate the intact compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products formed.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.[4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.
-
Analyze all samples by a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.[2][3]
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength where the compound has maximum absorbance (determine by UV scan, likely around 220-250 nm).
-
Injection Volume: 10 µL.
2. Method Validation:
-
Specificity: Inject solutions of the compound, a placebo (if in a formulation), and the stressed samples from the forced degradation study. The method should demonstrate baseline separation of the parent compound from all degradation products and any excipients.
-
Linearity: Analyze a series of solutions of the compound at different known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Determine by replicate injections of known concentrations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.
Data Presentation
The following tables summarize expected stability trends for N-aryl maleimides based on available literature. Specific quantitative data for this compound should be generated using the protocols above.
Table 1: Influence of Storage Conditions on the Stability of N-Aryl Maleimides
| Condition | Parameter | Effect on Stability | Recommendation |
| Temperature | Increased Temperature | Accelerates degradation rates (hydrolysis, thermal decomposition). | Store at recommended cool (2-8°C) or cold (-20°C) temperatures. |
| Humidity | Presence of Moisture | Promotes hydrolysis of the maleimide ring. | Store in a desiccated environment with an inert gas overlay. |
| pH (in aqueous solution) | pH > 7.5 | Significantly increases the rate of hydrolysis. | Use buffers in the pH range of 6.5-7.5 for reactions and short-term storage. |
| Light | UV Exposure | Can induce photodegradation. | Store in light-protective containers. |
Table 2: Comparative Hydrolysis Rates of N-Substituted Maleimides (Qualitative)
| N-Substituent | Electronic Effect | Expected Relative Rate of Hydrolysis |
| Alkyl | Electron-donating | Slower |
| Phenyl | Electron-withdrawing (inductive) | Faster than alkyl |
| 3,5-Dimethylphenyl | Electron-donating (methyl groups) | Slightly slower than phenyl |
| p-Nitrophenyl | Strongly electron-withdrawing | Faster than phenyl |
Note: This table is a qualitative comparison based on the electronic effects of the substituents. Electron-withdrawing groups on the N-aryl ring generally increase the rate of hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of N-Aryl Maleimide Derivatives for Enhanced Bioconjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules, or bioconjugation, is a cornerstone of modern biotechnology and medicine, enabling the creation of advanced diagnostics, therapeutics like antibody-drug conjugates (ADCs), and tools for biological research. The maleimide-thiol reaction has long been a favored method for its high selectivity and efficiency. However, the stability of the resulting thioether linkage has been a significant concern, particularly for in vivo applications. This guide provides a detailed comparative study of N-aryl maleimide derivatives, which have emerged as a superior alternative to traditional N-alkyl maleimides, offering enhanced stability and predictable reactivity. We present supporting experimental data and detailed protocols to inform the selection of the optimal bioconjugation reagents.
The Challenge of Stability in Maleimide Bioconjugation
The primary drawback of classical N-alkyl maleimide-thiol conjugates is their susceptibility to a retro-Michael reaction.[1] This reaction leads to the cleavage of the conjugate, resulting in premature release of the payload, which can diminish therapeutic efficacy and increase off-target toxicity.[1][2][3][4] The stability of the conjugate is a critical factor for the development of robust and effective bioconjugates, especially for therapeutic applications such as ADCs.[1][5][6]
N-Aryl Maleimides: A More Stable Alternative
N-aryl maleimide derivatives have been developed to address the stability issues of their N-alkyl counterparts.[1][5] The key to their enhanced stability lies in the accelerated hydrolysis of the thiosuccinimide ring that forms upon conjugation to a thiol.[1][7] This ring-opening process results in a stable succinamic acid thioether that is resistant to the retro-Michael reaction, effectively "locking" the conjugated molecule in place.[1] The electron-withdrawing nature of the aryl group facilitates this rapid hydrolysis, a feature that can be further tuned by the introduction of substituents on the aromatic ring.[3][7]
Quantitative Comparison of Bioconjugation Efficiency and Stability
The superior performance of N-aryl maleimides is evident in quantitative experimental data. The following tables summarize key performance indicators for N-aryl versus N-alkyl maleimide derivatives.
| Parameter | N-Alkyl Maleimide Conjugate | N-Aryl Maleimide Conjugate | Key Findings |
| Deconjugation in Serum (7 days at 37°C) | 35-67%[1][5] | <20%[1][5] | N-aryl conjugates exhibit significantly less payload loss in a physiologically relevant environment.[1][5] |
| Thiosuccinimide Hydrolysis Half-life (pH 7.4, 37°C) | ~27 hours[1] | ~1.5 hours[1] | The rapid hydrolysis of N-aryl conjugates leads to faster stabilization of the linkage.[1] |
| Relative Reaction Rate with Thiols | Slower | ~2.5 times faster[7] | N-aryl maleimides demonstrate faster conjugation kinetics, which is advantageous for time-sensitive applications.[7] |
Further advancements in maleimide chemistry have led to the development of "Next Generation Maleimides" (NGMs), which include derivatives with substitutions on the maleimide ring itself, such as diiodomaleimides. These reagents offer even greater stability and reactivity, enabling specialized applications like the re-bridging of disulfide bonds in antibodies.[8][9][10][11]
| Derivative Type | Key Features | Reported Yields/Efficiency |
| N-Aryl Maleimides with Electron-Withdrawing Groups (e.g., -SF5) | Extremely efficient reaction with thiols; instantaneous hydrolysis of the intermediate thiosuccinimide conjugate.[7][12] | Conjugate yields of 80-96% with model amino acids.[7][12] |
| Diiodomaleimides (a type of NGM) | Rapid bioconjugation with reduced hydrolysis of the maleimide before conjugation, allowing for efficient linking of sterically hindered systems.[10] | Good yields for protein-protein conjugates, retaining full binding affinity.[10] |
Experimental Protocols
To facilitate the direct comparison and validation of N-aryl maleimide derivatives in a laboratory setting, detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Protein Conjugation with N-Aryl Maleimides
This protocol outlines the steps for conjugating an N-aryl maleimide-functionalized molecule to a protein containing free cysteine residues.
Materials:
-
Protein with accessible thiol groups (e.g., antibody, Fab fragment)
-
N-aryl maleimide derivative dissolved in a water-miscible organic solvent (e.g., DMSO, DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.0-7.5.[4][13]
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)[13]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[13][14]
Procedure:
-
Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Maleimide Preparation: Immediately before use, prepare a stock solution of the N-aryl maleimide derivative in a dry, water-miscible solvent like DMSO.[13]
-
Conjugation Reaction:
-
Purification: Remove excess, unreacted maleimide reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).[14]
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling (DOL).
Protocol 2: Assay for Determining Conjugate Stability (Retro-Michael Reaction)
This protocol describes a method to compare the stability of different maleimide-thiol conjugates in the presence of a competing thiol.
Materials:
-
Purified bioconjugate (e.g., ADC)
-
Stability Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing a competing thiol such as N-acetylcysteine or glutathione.
-
Analytical HPLC system
Procedure:
-
Sample Preparation: Dilute the purified bioconjugate to a known concentration in the Stability Buffer.
-
Incubation: Incubate the sample at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the reaction mixture.
-
HPLC Analysis: Analyze the aliquot by HPLC (e.g., reverse-phase or size-exclusion) to quantify the amount of remaining conjugate and any deconjugated products.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the rate of deconjugation.
Visualizing the Chemistry and Workflows
To further clarify the underlying chemical principles and experimental procedures, the following diagrams have been generated.
Caption: Competing reaction pathways for N-alkyl and N-aryl maleimide conjugates.
Caption: A generalized workflow for producing and evaluating N-aryl maleimide bioconjugates.
Conclusion
The evidence strongly supports the use of N-aryl maleimides over their N-alkyl counterparts for bioconjugation applications where in vivo stability is paramount.[1] The inherent chemical properties of N-aryl maleimides favor a stabilizing hydrolysis reaction that effectively prevents the retro-Michael reaction responsible for premature deconjugation.[1][7] This leads to more robust and reliable bioconjugates. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers and drug developers can optimize their bioconjugation strategies to produce highly efficient and stable biomolecular constructs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 9. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
A Comparative Guide to the Anti-inflammatory and Cytotoxic Activity of 1H-Pyrrole-2,5-Dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory and cytotoxic properties of various 1H-pyrrole-2,5-dione derivatives, also known as maleimides. This class of compounds has garnered significant interest in medicinal chemistry due to its wide range of pharmacological activities.[1][2] The information presented herein, supported by experimental data from peer-reviewed literature, is intended to facilitate further research and development of these promising therapeutic agents.
Anti-inflammatory Activity
1H-pyrrole-2,5-dione derivatives have demonstrated notable anti-inflammatory effects through various mechanisms. These include the inhibition of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and the inhibition of key inflammatory enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[1][3][4][5] Some derivatives also exhibit inhibitory effects on the production of prostaglandin E2 (PGE2) and reactive oxygen species (ROS).[3][6]
Comparative Anti-inflammatory Activity of 1H-Pyrrole-2,5-Dione Derivatives
| Derivative | Target/Assay | Cell Line | IC50/Effect | Reference |
| Compound 2a | TNF-α & IL-6 Production | Human PBMCs | Strongest inhibition among tested compounds | [1][4][5] |
| Compound 9d (MPO-0029) | PGE2 Production | RAW 264.7 | 8.7 nM | [3] |
| COX-2 Inhibition | - | 6.0 nM | [3] | |
| COX-1 Inhibition | - | >1000 nM | [3] | |
| Compound 20 | TNF-α & ROS Secretion | RAW264.7 | Concentration-dependent reduction | [6] |
| Nitrile 3c | COX-2 Inhibition | J774 | 2.2 nM | [7] |
| Aldehyde 1b | COX-2 Inhibition | J774 | 9.5 nM | [7] |
Signaling Pathway in Inflammation
A crucial signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences to initiate the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators.[][9] Several 1H-pyrrole-2,5-dione derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[10][11]
Cytotoxic Activity
In addition to their anti-inflammatory properties, 1H-pyrrole-2,5-dione derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[12][13] Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[12][14]
Comparative Cytotoxic Activity of 1H-Pyrrole-2,5-Dione Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Related Bis-indole Maleimide 1 | HCT116 (Colon) | 0.6 - 1.6 | [15] |
| RPMI 8226 (Multiple Myeloma) | 0.6 - 1.6 | [15] | |
| NCI-H929 (Multiple Myeloma) | 0.6 - 1.6 | [15] | |
| Related Pyrrole Derivative 22 | MCF-7 (Breast) | 0.015 | [15] |
| Related Pyrrole Derivative 23 | MCF-7 (Breast) | 0.015 | [15] |
| Compound 1d | HCT116 (Colon) | Potent activity | [12] |
| Pyrrolidine derivative SS13 | HCT116 (Colon) | 3.2 ± 0.1 (MTT) | [16] |
| Caco-2 (Colon) | 2.17 ± 1.5 (MTT) | [16] |
Apoptotic Signaling Pathways
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
-
Extrinsic Pathway: This pathway is activated by the binding of ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[16][17]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[17]
Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7. These caspases then cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[16][17]
Experimental Protocols
Inhibition of Pro-inflammatory Cytokine Production in Human PBMCs
This protocol is adapted from studies evaluating the anti-inflammatory effects of 1H-pyrrole-2,5-dione derivatives.[1][4][5]
-
Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Compound Treatment: Seed the PBMCs in 96-well plates and pre-incubate with various concentrations of the test 1H-pyrrole-2,5-dione derivatives for 1 hour.
-
Stimulation: Stimulate the cells with an anti-CD3 monoclonal antibody or lipopolysaccharide (LPS) to induce pro-inflammatory cytokine production.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the stimulated, untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and the cytotoxic potential of compounds.[16][18]
-
Cell Seeding: Seed the desired cancer cell line (e.g., HCT116, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrole-2,5-dione derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 1H-pyrrole-2,5-dione derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. cibtech.org [cibtech.org]
- 3. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unina.it [iris.unina.it]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Apoptosis Pathways Triggered by a Potent Antiproliferative Hybrid Chalcone on Human Melanoma Cells [mdpi.com]
- 18. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione and Other Dienophiles in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of cyclic and bicyclic scaffolds fundamental to drug discovery and materials science, the Diels-Alder reaction stands as a cornerstone. The choice of dienophile in these [4+2] cycloaddition reactions is critical, dictating reaction efficiency, stereoselectivity, and overall yield. This guide provides a detailed comparison of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, a prominent N-aryl maleimide, against other commonly employed dienophiles. The following sections present quantitative data, experimental protocols, and visual workflows to aid in the selection of the optimal dienophile for specific research applications.
Performance Comparison of Dienophiles
The reactivity of a dienophile in a Diels-Alder reaction is significantly influenced by the electronic nature of its substituents and the diene with which it reacts. To provide a clear comparison, this guide focuses on the reactions of various dienophiles with two of the most common dienes: furan and cyclopentadiene. While direct comparative studies under identical conditions are limited, the following tables summarize available experimental data from various sources to offer a relative performance overview.
Table 1: Diels-Alder Cycloaddition with Furan
| Dienophile | Reaction Conditions | Reaction Time | Yield (%) | Endo/Exo Ratio | Reference |
| This compound | Toluene, 80°C | 24 h | ~70% (for a related N-azobenzene derivative) | Exo favored | [1] |
| N-Phenylmaleimide | Neat, 20 h | 20 h | Not specified, solid product formed | Not specified | [2] |
| N-Phenylmaleimide | Toluene, reflux | Not specified | 55-65% (with in-situ generated butadiene) | Not specified | [3] |
| N-Ethylmaleimide | Aqueous solution, 22°C | Not specified | Rate constant: 2.6–77 M⁻¹s⁻¹ (with various dienes) | Not specified | [4][5] |
| Maleimide | Aqueous solution, 60°C | Not specified | 1–58% (with furfural derivatives) | Exo favored | [6] |
Table 2: Diels-Alder Cycloaddition with Cyclopentadiene
| Dienophile | Reaction Conditions | Reaction Time | Yield (%) | Endo/Exo Ratio | Reference |
| This compound | Data not available | - | - | - | |
| N-Phenylmaleimide | Dioxane, 20°C | Not specified | Rate constant available | Endo favored | [7] |
| N-Ethylmaleimide | Not specified | Not specified | Not specified | Not specified | |
| Maleimide | Not specified | Not specified | High | Endo favored | [8] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. The yield for this compound with furan is an approximation based on a structurally similar compound from the literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of N-aryl maleimides and their subsequent use in Diels-Alder reactions.
Protocol 1: Synthesis of N-Aryl Maleimides
This two-step procedure is a general method for the synthesis of N-substituted maleimides from maleic anhydride and a primary amine.
Step 1: Formation of the Maleanilic Acid
-
Dissolve maleic anhydride (1 equivalent) in a suitable solvent (e.g., diethyl ether or acetic acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of the primary amine (e.g., 3,5-dimethylaniline for the target compound or aniline for N-phenylmaleimide) (1 equivalent) in the same solvent to the maleic anhydride solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The corresponding maleanilic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold solvent. The product can be used in the next step without further purification.
Step 2: Cyclization to the N-Aryl Maleimide
-
Suspend the dried maleanilic acid in acetic anhydride.
-
Add a catalytic amount of a dehydrating agent, such as sodium acetate or p-toluenesulfonic acid.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-aryl maleimide.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or cyclohexane).
Protocol 2: General Procedure for Diels-Alder Reaction of an N-Aryl Maleimide with a Diene
This protocol describes a general method for the [4+2] cycloaddition reaction.
-
In a round-bottom flask, dissolve the N-aryl maleimide (1 equivalent) in a suitable solvent (e.g., toluene, chloroform, or neat diene).
-
Add the diene (e.g., furan or cyclopentadiene) (1 to 1.5 equivalents) to the solution. For in-situ generation of dienes like butadiene from 3-sulfolene, the sulfolene is added directly to the reaction mixture.
-
Stir the reaction mixture at the desired temperature. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the diene and dienophile.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration and washed with a cold solvent.
-
If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualization of Experimental Workflow and Comparative Logic
To better illustrate the processes involved in the synthesis and comparison of these dienophiles, the following diagrams were generated using Graphviz.
Caption: General workflow for the synthesis of N-aryl maleimides and their use in Diels-Alder cycloaddition reactions.
Caption: Logical framework for comparing the performance of different dienophiles in cycloaddition reactions.
Conclusion
This compound, as a representative N-aryl maleimide, is a highly effective dienophile for Diels-Alder reactions. The dimethyl substitution on the phenyl ring can influence its electronic properties and solubility, potentially affecting reaction rates and yields compared to unsubstituted N-phenylmaleimide. While comprehensive, direct comparative data remains somewhat sparse in the literature, the available information suggests that N-aryl maleimides, in general, are reactive dienophiles that readily participate in cycloaddition reactions with a variety of dienes. The choice between this compound and other dienophiles will ultimately depend on the specific requirements of the synthesis, including the desired stereochemical outcome, reaction kinetics, and the nature of the diene. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision in the design and execution of Diels-Alder reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep in Pearson+ [pearson.com]
comparison of different synthetic routes for N-substituted maleimides
A Comparative Guide to the Synthesis of N-Substituted Maleimides
N-substituted maleimides are a critical class of compounds in chemical and biological sciences, serving as versatile precursors in organic synthesis and as key components in bioconjugation and drug development. Their synthesis is of paramount importance to researchers across various disciplines. This guide provides an objective comparison of three prominent synthetic routes for N-substituted maleimides: the conventional two-step synthesis, microwave-assisted synthesis, and phase-transfer catalysis. The performance of each method is evaluated based on experimental data, with detailed protocols provided for key procedures.
Data Presentation
The following table summarizes the quantitative data for the different synthetic routes, offering a clear comparison of their efficiency and reaction conditions.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Conventional Two-Step Synthesis | Maleic anhydride, Primary amine, Acetic anhydride, Sodium acetate | Several hours to overnight | Room temperature to 100°C | 70-95%[1][2] | Well-established, reliable, generally high yields. | Long reaction times, use of corrosive acetic anhydride.[3] |
| Microwave-Assisted Synthesis | Maleic anhydride, Primary amine | 30 seconds to 5 minutes[4] | 90-140°C[4] | 73-92%[4] | Drastically reduced reaction times, high yields, energy efficient.[4][5] | Requires specialized microwave reactor. |
| Phase-Transfer Catalysis | Maleamic acid, Alkylating agent (e.g., dimethyl sulfate), Phase-transfer catalyst (e.g., TBAB), Base (e.g., Na₂CO₃) | ~8 hours | Room temperature | 71-90% | Mild reaction conditions, avoids harsh dehydrating agents. | Requires a phase-transfer catalyst, can have longer reaction times than microwave methods. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Conventional Two-Step Synthesis of N-Phenylmaleimide
This method involves the formation of a maleamic acid intermediate, followed by cyclodehydration.[6][7]
Step 1: Synthesis of Maleanilic Acid
-
In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of diethyl ether.
-
Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 mL of diethyl ether dropwise through the dropping funnel.
-
Stir the resulting thick suspension at room temperature for 1 hour.
-
Cool the mixture to 15–20°C in an ice bath.
-
Collect the product by suction filtration. The resulting maleanilic acid (yield: 97–98%) is a fine, cream-colored powder and can be used in the next step without further purification.[7]
Step 2: Cyclodehydration to N-Phenylmaleimide
-
In a 2-L Erlenmeyer flask, add 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.
-
Add the 316 g of maleanilic acid obtained from the previous step.
-
Heat the suspension on a steam bath for 30 minutes with swirling to dissolve the solids.[7]
-
Cool the reaction mixture to near room temperature in a cold water bath.
-
Pour the mixture into 1.3 L of ice water to precipitate the product.
-
Collect the product by suction filtration and wash it three times with 500-mL portions of ice-cold water, followed by one wash with 500 mL of petroleum ether.
-
Dry the product to obtain crude N-phenylmaleimide (yield: 75–80%).[7] Recrystallization from cyclohexane can be performed for further purification.
Microwave-Assisted Synthesis of N-(4-chlorophenyl)maleimide
This one-pot method significantly reduces the reaction time.[4]
-
In a microwave reactor vessel, combine 5.85 mmol of N-(4-chloro)maleanilic acid, 1.83 mmol of anhydrous sodium acetate, and 31.7 mmol of acetic anhydride to form a slurry.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 90°C and the reaction time to 30 seconds.
-
After the reaction is complete, cool the vessel and pour the mixture into a beaker containing 50 mL of ice-cold deionized water.
-
Stir the mixture vigorously for several minutes to precipitate the product.
-
Collect the product by vacuum filtration and recrystallize from ethanol. The expected yield is approximately 73%.[4]
Phase-Transfer Catalysis Synthesis of N-Substituted Maleimides
This method proceeds under mild conditions using a phase-transfer catalyst.
-
Prepare the corresponding maleamic acid by reacting equimolar amounts of the desired primary amine and maleic anhydride in dichloromethane at room temperature.
-
In a reaction flask, combine the maleamic acid (1.00 mmol), sodium carbonate (1.20 mmol), and tetrabutylammonium bromide (TBAB, 0.26 mmol).
-
Add a 1:1 mixture of 1,2-dichloroethane (EDC) and water (10 mL).
-
To this mixture, add dimethyl sulfate (1.50 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 8 hours, monitoring the progress by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer successively with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo to obtain the N-substituted maleimide. Yields for this method are reported to be in the range of very good to excellent.
Visualization of Synthetic Route Selection
The choice of a synthetic route for N-substituted maleimides often depends on the specific requirements of the researcher, including the desired scale, available equipment, and time constraints. The following diagram illustrates a logical workflow for selecting the most appropriate method.
References
- 1. mdpi.com [mdpi.com]
- 2. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]
- 3. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Unambiguous Structure: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione Confirmed by Single-Crystal X-ray Analysis
A definitive structural elucidation of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione has been achieved through single-crystal X-ray analysis, providing unequivocal evidence of its three-dimensional architecture. This guide compares this powerful technique with other common spectroscopic methods, offering researchers and drug development professionals a comprehensive overview of the available tools for structural validation.
The precise arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For novel compounds in areas like drug discovery, unambiguous structural confirmation is a fundamental requirement. Single-crystal X-ray diffraction stands as the gold standard for this purpose, offering a detailed and accurate molecular picture.
At a Glance: Comparing Structural Validation Methods
While single-crystal X-ray analysis provides the most detailed structural information, other spectroscopic techniques offer complementary data and are often more readily accessible. The following table compares the key aspects of these methods for the structural validation of organic compounds.
| Feature | Single-Crystal X-ray Analysis | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei | Presence of specific functional groups | Molecular weight and elemental composition |
| Sample Requirement | High-quality single crystal | Solution or solid | Solid, liquid, or gas | Solid, liquid, or gas |
| Data Complexity | High (requires specialized software for analysis) | Moderate to high | Low to moderate | Moderate |
| Unambiguousness | High (provides absolute structure) | Moderate (infers connectivity) | Low (identifies functional groups) | Low (provides mass, not connectivity) |
In-Depth Look: Crystallographic Data for a Related Compound
Detailed crystallographic data for a closely related compound, a light-yellow, plate-shaped crystal of a substituted pyrrole derivative, has been reported.[1] The analysis was performed on a Bruker SMART CCD 1000 X-ray diffractometer.[1] The key parameters from this analysis are summarized below, offering a benchmark for what can be expected from a similar analysis of this compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | -93 °C |
| Final R1 | 0.0215 |
| wR2 | 0.0542 |
Data obtained from a study on a related substituted pyrrole derivative.[1]
Experimental Protocols: A Step-by-Step Guide
The successful structural validation of a compound relies on meticulous experimental procedures. Below are the detailed protocols for single-crystal X-ray analysis and complementary spectroscopic techniques.
Single-Crystal X-ray Analysis
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound, in this case, this compound. Slow evaporation of the solvent is a common technique to achieve crystals of suitable size and quality.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is carefully mounted on a glass fiber or a specialized loop.[1]
-
Data Collection: The mounted crystal is placed on a goniometer head in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., -93 °C) to minimize thermal vibrations.[1] X-rays of a specific wavelength (e.g., Mo Kα) are directed at the crystal. As the crystal is rotated, the diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the electron density distribution within the crystal. This information is then used to solve the crystal structure, revealing the positions of the individual atoms. The structural model is then refined to achieve the best possible fit with the experimental data.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. Radiofrequency pulses are applied, and the resulting signals from the atomic nuclei (e.g., ¹H, ¹³C) are detected.
-
Data Analysis: The resulting spectrum provides information about the chemical environment and connectivity of the atoms in the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a thin film is cast from a solution.
-
Data Acquisition: The sample is placed in the path of an infrared beam. The absorption of infrared radiation at specific frequencies is measured.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups present in the molecule.
Visualizing the Workflow
The process of structural validation can be visualized as a logical workflow, starting from the synthesized compound and leading to its definitive structural confirmation.
References
Comparative Molecular Docking of 1H-Pyrrole-2,5-Dione Derivatives: A Guide for Drug Discovery Professionals
An In-depth Analysis of Binding Affinities and Interactions with Key Protein Targets
This guide provides a comparative analysis of molecular docking studies involving 1H-pyrrole-2,5-dione (maleimide) derivatives and their interactions with various protein targets implicated in a range of diseases, including cancer, inflammation, and metabolic disorders. By summarizing key quantitative data and outlining detailed experimental protocols, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Data Summary: Docking Performance of 1H-Pyrrole-2,5-Dione Derivatives
The following tables summarize the binding affinities and inhibitory concentrations of various 1H-pyrrole-2,5-dione derivatives against several key protein targets. This data, compiled from multiple research articles, offers a comparative overview of the potential efficacy of these compounds.
| Derivative | Target Protein | Binding Affinity (kcal/mol) | IC50 | Reference |
| Anticancer Agents | ||||
| Compound 3 | AKT1 | -16.112 | Not specified | [1] |
| Compound 3 | CDK2 | -21.342 | Not specified | [1] |
| Compound 5 | AKT1 | -22.398 | Not specified | [1] |
| Compound 5 | CDK2 | -19.940 | Not specified | [1] |
| Compounds 4a, 4b, 4c, 4d, 5a, 5b, 5c, 5d | GSK-3β | Not specified | Most promising against MDA-MB-231 and MCF-7 cell lines | [2][3][4] |
| Compound Ic | Human 3-alpha hydroxysteroid dehydrogenase type 3 (4XO7) | Not specified | 6.12 µg/mL (against MCF-7) | [5] |
| Compound Ic | Estrogen Receptor alpha (6WOK) | Not specified | 6.12 µg/mL (against MCF-7) | [5] |
| SR9009 | HER2 | Higher than Trastuzumab | Not specified | [6] |
| SR9009 | Reverbα | -7.7 | Not specified | [7] |
| Anti-inflammatory Agents | ||||
| Compound 9d (MPO-0029) | COX-2 | Stronger binding than COX-1 | 6.0 nM | [8] |
| Cholesterol Absorption Inhibitors | ||||
| Compound 20 | Not specified (related to cholesterol absorption) | Not specified | Stronger in vitro activity than ezetimibe | [9] |
| Antitubercular Agents | ||||
| Compounds 3a-j, 5a-j | Enoyl ACP reductase (InhA) | Not specified | Dual inhibition | [10] |
| Compounds 3a-j, 5a-j | Dihydrofolate reductase (DHFR) | Not specified | Dual inhibition | [10] |
| Pentose Phosphate Pathway Inhibitors | ||||
| 2-acetyl-1-methylpyrrole (1g) | G6PD | Not specified | IC50: 0.022-0.221 mM, Ki: 0.021 ± 0.003-0.177 ± 0.021 mM | [11] |
| 2-acetyl-1-methylpyrrole (1g) | 6PGD | Not specified | IC50: 0.020-0.147 mM, Ki: 0.013 ± 0.002-0.113 ± 0.030 mM | [11] |
Experimental Protocols: A Guide to Molecular Docking Methodology
The following section outlines a generalized experimental protocol for molecular docking studies of 1H-pyrrole-2,5-dione derivatives, based on methodologies reported in the cited literature.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 2D structures of the 1H-pyrrole-2,5-dione derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. Energy minimization is performed using appropriate force fields (e.g., MMFF94). For some studies, Lipinski's rule of five and toxicity studies are performed to filter compounds before docking.[7]
-
Protein Preparation: The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). Water molecules and heteroatoms are typically removed. Hydrogen atoms are added, and charges are assigned to the protein structure. The protein is then energy minimized to relieve any steric clashes.[6]
2. Active Site Prediction and Grid Generation:
The binding site of the target protein is identified, often based on the co-crystallized ligand or through computational prediction methods. A grid box is then generated around the active site to define the search space for the docking algorithm.
3. Molecular Docking Simulation:
Molecular docking is performed using software such as AutoDock, Schrödinger, or MOE. The prepared ligands are docked into the defined active site of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.
4. Analysis of Docking Results:
The docking results are analyzed to identify the best-docked poses for each ligand based on the binding energy and interactions with the protein. Key interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, are visualized and analyzed.[12]
5. Molecular Dynamics (MD) Simulation (Optional):
To assess the stability of the ligand-protein complex, MD simulations can be performed. This provides insights into the dynamic behavior of the complex over time and can further validate the docking results.[6][7]
Visualizing the Process: From Synthesis to Docking
The following diagrams illustrate the typical workflow and conceptual relationships in the study of 1H-pyrrole-2,5-dione derivatives.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase | PLOS One [journals.plos.org]
- 11. Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iajpr.com [iajpr.com]
Comparative Cytotoxicity Analysis of N-Aryl Maleimides: A Focus on 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione and Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione and structurally related N-aryl maleimides against various cancer cell lines. While specific experimental data for this compound is limited in the public domain, this document synthesizes available data for analogous compounds to offer insights into their potential as anticancer agents. The information presented herein is intended to guide further research and drug development in this promising area of oncology.
Introduction to N-Aryl Maleimides in Oncology
The 1H-pyrrole-2,5-dione scaffold, commonly known as the maleimide core, is a recurring motif in compounds with significant biological activity. N-substituted maleimides, in particular, have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer effects. These compounds are known to induce cell death in cancer cells through various mechanisms, most notably through the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis or necrosis.[1] The lipophilic nature of the N-aryl substituent can significantly influence the compound's cellular uptake and interaction with molecular targets, making the structure-activity relationship (SAR) of this class of compounds a key area of investigation.
Comparative Cytotoxicity Data
Table 1: Cytotoxicity of N-Aryl Maleimide Derivatives Against Various Cancer Cell Lines
| Compound ID | N-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| N-phenylmaleimide | Phenyl | B16F10 (Melanoma) | Not specified, but showed antitumor effects | [2] |
| 4-methyl-N-phenyl-maleimide | 4-Methylphenyl | B16F10 (Melanoma) | Not specified, but showed antitumor effects | [2] |
| 4-methoxy-N-phenyl-maleimide | 4-Methoxyphenyl | B16F10 (Melanoma) | Not specified, but showed antitumor effects | [2] |
| MI-1 | 4-Chlorobenzyl | HaCaT (Keratinocytes - pseudo-normal) | > 50 µg/mL | [2] |
| MI-1 | Balb/c 3T3 (Fibroblasts - pseudo-normal) | > 50 µg/mL | [2] | |
| Compound 4l | Benzyl triazolyl | SK-Mel-28 (Melanoma) | Lower than 100 µM | [3] |
| Compound 4l | SK-Mel-103 (Melanoma) | Lower than 100 µM | [3] | |
| Compound 4l | HUVEC (Endothelial - normal) | ~100 µM | [3] | |
| Compound 3c | 3,4-di(p-tolyl)thiolated | H520 (Lung Cancer) | Not specified, but showed excellent anticancer activity | [4] |
| Compound 4a | 3,4-di(phenyl)thiolated | H1299 (Lung Cancer) | Not specified, but showed excellent anticancer activity | [4] |
| Compound 4h | 3,4-di(4-chlorophenyl)thiolated | H520 (Lung Cancer) | Not specified, but showed excellent anticancer activity | [4] |
Note: The data presented is for comparative purposes and is derived from various studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine cytotoxicity.
MTT Assay for Cytotoxicity Assessment
1. Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to determine cell density.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Proposed Signaling Pathway for N-Aryl Maleimide-Induced Apoptosis
Caption: Proposed ROS-mediated intrinsic apoptosis pathway induced by N-aryl maleimides.
Mechanism of Action
The cytotoxic effects of many maleimide derivatives are attributed to their ability to induce oxidative stress within cancer cells.[1] This is often characterized by a significant increase in the intracellular levels of reactive oxygen species (ROS). The accumulation of ROS can lead to cellular damage, including lipid peroxidation and DNA damage, ultimately triggering programmed cell death, or apoptosis.
The proposed signaling pathway for N-aryl maleimide-induced apoptosis often involves the intrinsic or mitochondrial pathway. The excessive ROS generation can lead to a loss of the mitochondrial membrane potential, a key event in the initiation of apoptosis. This disruption of the mitochondrial integrity results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.
Conclusion
While direct experimental evidence for the cytotoxicity of this compound is not yet widely available, the data from analogous N-aryl maleimides suggest that this class of compounds holds significant promise as anticancer agents. Their ability to induce apoptosis, often through ROS-mediated pathways, makes them attractive candidates for further investigation. The provided experimental protocol for cytotoxicity assessment offers a standardized method for evaluating the efficacy of this compound and other novel derivatives. Future research should focus on elucidating the specific molecular targets and detailed signaling pathways affected by this compound to fully realize its therapeutic potential.
References
A Comparative Analysis of Ezetimibe and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the established cholesterol absorption inhibitor, ezetimibe, and a promising class of investigational compounds, 1H-pyrrole-2,5-dione derivatives. Direct experimental data for 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione as a cholesterol inhibitor is not available in the current literature. Therefore, this comparison will utilize data for a highly potent member of its class, referred to in research as Compound 20 , which has demonstrated superior in vitro cholesterol absorption inhibition compared to ezetimibe.[1]
Executive Summary
Ezetimibe is a well-established therapeutic agent that effectively lowers cholesterol levels by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein in the small intestine. Recent research has identified a series of 1H-pyrrole-2,5-dione derivatives as a novel class of potent cholesterol absorption inhibitors. One of the most active compounds in this series, Compound 20, has shown greater efficacy than ezetimibe in preclinical in vitro models, suggesting a potential new avenue for hypercholesterolemia treatment. This guide will delve into a data-driven comparison of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Efficacy
The following table summarizes the available quantitative data for ezetimibe and the representative 1H-pyrrole-2,5-dione derivative, Compound 20.
| Parameter | Ezetimibe | Compound 20 (1H-Pyrrole-2,5-dione derivative) | Data Source |
| In Vitro Cholesterol Absorption | Effective inhibitor | Stronger inhibition than ezetimibe | [1] |
| Cytotoxicity (HEK293 cells) | LC50: 57.58 µM | No cytotoxicity observed | Bioorg Med Chem. 2018 May 1;26(8):1435-1447 |
| Cytotoxicity (RAW264.7 cells) | LC50: 44.20 µM | No cytotoxicity observed | Bioorg Med Chem. 2018 May 1;26(8):1435-1447 |
| Anti-inflammatory Effects | Not a primary mechanism | Reduces secretion of LDH, MDA, TNF-α, and ROS | [1] |
| Foam Cell Formation Suppression | Indirectly through cholesterol reduction | Directly inhibits lipid accumulation in macrophages | [1] |
Mechanism of Action
Ezetimibe: Ezetimibe functions by selectively inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[2] Its primary molecular target is the Niemann-Pick C1-like 1 (NPC1L1) protein, which is located on the brush border of enterocytes. By binding to NPC1L1, ezetimibe prevents the uptake of cholesterol into these cells, thereby reducing the amount of cholesterol delivered to the liver. This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.
1H-Pyrrole-2,5-dione Derivatives (including Compound 20): This class of compounds also acts as cholesterol absorption inhibitors.[1] While the precise molecular target for all derivatives has not been fully elucidated, their activity in cholesterol uptake assays suggests a mechanism that interferes with the intestinal absorption process, likely involving the NPC1L1 pathway or a related transport mechanism. Furthermore, studies on Compound 20 have revealed additional beneficial effects, including the suppression of macrophage-derived foam cell formation and a reduction in inflammatory markers, which are crucial in the pathogenesis of atherosclerosis.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of ezetimibe in inhibiting cholesterol absorption.
Caption: Experimental workflow for in vitro cholesterol absorption assay.
Experimental Protocols
A key method for evaluating the efficacy of cholesterol absorption inhibitors is the in vitro cholesterol uptake assay using Caco-2 cells. This human colon adenocarcinoma cell line, when cultured, differentiates to form a monolayer of polarized enterocytes that serves as a reliable model of the intestinal barrier.
Detailed Protocol: In Vitro Cholesterol Uptake Assay Using Caco-2 Cells [3][4]
-
Cell Culture and Differentiation:
-
Caco-2 cells are seeded onto permeable Transwell filter inserts and cultured for 21 days.
-
This period allows the cells to differentiate into a polarized monolayer with a well-defined brush border, mimicking the lining of the small intestine.
-
-
Preparation of Micellar Solution:
-
A micellar solution is prepared to simulate the conditions of cholesterol absorption in the gut.
-
This solution typically contains bile salts (e.g., taurocholate), phospholipids, and radiolabeled cholesterol (e.g., [3H]-cholesterol) to enable quantitative measurement of cholesterol uptake.
-
-
Treatment with Inhibitors:
-
The differentiated Caco-2 cell monolayers are pre-incubated with either the test compound (e.g., a specific 1H-pyrrole-2,5-dione derivative) or the control compound (e.g., ezetimibe) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The compounds are added to the apical (upper) chamber of the Transwell insert, which corresponds to the intestinal lumen.
-
-
Cholesterol Uptake Assay:
-
Following pre-incubation, the prepared micellar solution containing [3H]-cholesterol is added to the apical chamber.
-
The cells are then incubated for a defined period, typically 2 hours, at 37°C to allow for cholesterol uptake.
-
-
Quantification of Cholesterol Uptake:
-
After incubation, the apical solution is removed, and the cell monolayer is washed thoroughly with a cold buffer to remove any non-internalized cholesterol.
-
The cells are then lysed, and the amount of intracellular [3H]-cholesterol is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The percentage of cholesterol absorption inhibition is calculated by comparing the amount of [3H]-cholesterol taken up by the cells treated with the test compounds to the amount taken up by the vehicle-treated control cells.
-
From this data, the half-maximal inhibitory concentration (IC50) for each compound can be determined.
-
Conclusion
Ezetimibe is a clinically successful cholesterol absorption inhibitor with a well-defined mechanism of action centered on the NPC1L1 protein. The emerging class of 1H-pyrrole-2,5-dione derivatives, represented here by the potent Compound 20, presents a promising new direction for the development of cholesterol-lowering therapies. The superior in vitro efficacy of Compound 20, coupled with its lack of cytotoxicity and its beneficial anti-inflammatory and anti-atherosclerotic properties, warrants further investigation. Future studies should focus on elucidating the precise molecular targets of these derivatives and evaluating their in vivo efficacy and safety profiles. This comparative analysis underscores the potential of 1H-pyrrole-2,5-dione derivatives as a next generation of cholesterol absorption inhibitors.
References
- 1. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the influence of electronic effects of aryl substituents on N-aryl maleimide reactivity
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the maleimide moiety is of paramount importance in the fields of bioconjugation, drug delivery, and materials science. The ability to tune this reactivity through synthetic modification allows for precise control over reaction kinetics and the stability of the resulting conjugates. This guide provides a comparative analysis of the electronic effects of aryl substituents on the reactivity of N-aryl maleimides, supported by experimental data and detailed protocols.
The Role of Electronic Effects
The electrophilicity of the carbon-carbon double bond in the maleimide ring is the primary determinant of its reactivity towards nucleophiles in Michael additions and dienes in Diels-Alder reactions. By introducing substituents on the N-aryl ring, the electron density of the maleimide double bond can be modulated. Electron-withdrawing groups (EWGs) decrease the electron density, making the maleimide more electrophilic and thus more reactive. Conversely, electron-donating groups (EDGs) increase the electron density, leading to a decrease in reactivity.[1]
This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with the Hammett substituent constant (σ). A positive slope in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups.
Comparison of N-Aryl Maleimide Reactivity in Michael Additions
The Michael addition of thiols, such as the side chain of cysteine residues in proteins, to maleimides is a widely used bioconjugation strategy. The electronic nature of the substituent on the N-aryl ring has a significant impact on the rate of this reaction.
| Substituent (para-) | Hammett Constant (σp) | Effect on Michael Addition Reactivity |
| Methoxy (-OCH₃) | -0.27 | Decreases reactivity |
| Hydrogen (-H) | 0.00 | Baseline reactivity |
| Chloro (-Cl) | 0.23 | Increases reactivity |
| Trifluoromethyl (-CF₃) | 0.54 | Significantly increases reactivity |
| Pentafluorosulfanyl (-SF₅) | 0.68 | Strongly increases reactivity |
| Nitro (-NO₂) | 0.78 | Very strongly increases reactivity |
Key Observations:
-
N-aryl maleimides with electron-withdrawing substituents exhibit faster conjugation rates with thiols.[2]
-
It has been observed that N-aryl maleimides react approximately 2.5 times faster with thiolate substrates compared to N-alkyl derivatives.[2]
-
The rate of hydrolysis of the resulting thiosuccinimide adduct is also accelerated by electron-withdrawing groups. For instance, the maleimide with a -SF₅ substituent undergoes hydrolysis about 6.9 times faster than the -OMe derivative at pH 7.4.[2] This can be advantageous in preventing retro-Michael reactions and thiol exchange.
Comparison of N-Aryl Maleimide Reactivity in Diels-Alder Reactions
N-aryl maleimides are effective dienophiles in Diels-Alder cycloaddition reactions. The electronic effects of the aryl substituents also influence the rate of these reactions.
| Substituent (para-) | Hammett Constant (σp) | Effect on Diels-Alder Reactivity |
| Methoxy (-OCH₃) | -0.27 | Decreases reactivity |
| Hydrogen (-H) | 0.00 | Baseline reactivity |
| Chloro (-Cl) | 0.23 | Increases reactivity |
| Nitro (-NO₂) | 0.78 | Significantly increases reactivity |
Key Observations:
-
Electron-withdrawing groups on the N-aryl ring increase the dienophilicity of the maleimide, leading to faster Diels-Alder reactions.
Experimental Protocols
Synthesis of N-Aryl Maleimides
A general and widely used two-step procedure for the synthesis of N-aryl maleimides involves the formation of a maleamic acid intermediate followed by cyclodehydration.[2][6]
Step 1: Synthesis of N-Aryl Maleamic Acid
-
Dissolve the desired aniline derivative in a suitable solvent such as diethyl ether or N,N-dimethylformamide (DMF).[2][7]
-
Add a solution of maleic anhydride in the same solvent dropwise to the aniline solution at room temperature with stirring.[7]
-
Continue stirring for a specified period (e.g., 2 hours) to allow for the formation of the N-aryl maleamic acid precipitate.[7]
-
Collect the solid product by filtration and wash with the solvent.
Step 2: Cyclodehydration to N-Aryl Maleimide
-
Suspend the dried N-aryl maleamic acid in acetic anhydride.[2][6]
-
Heat the mixture under reflux (e.g., at 100°C) for a defined time (e.g., 45 minutes).[2]
-
Cool the reaction mixture and pour it into an ice-water mixture to precipitate the N-aryl maleimide.[2]
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Kinetic Analysis of Michael Addition to N-Aryl Maleimides
The reaction kinetics of the Michael addition of a thiol (e.g., N-acetyl-L-cysteine) to N-aryl maleimides can be monitored using techniques like LC-MS or UV-Vis spectrophotometry.[2][8][9]
LC-MS Based Protocol:
-
Prepare a stock solution of the N-aryl maleimide in an organic solvent like anhydrous acetonitrile.[2]
-
Prepare a solution of N-acetyl-L-cysteine in a degassed buffer (e.g., 50 mM phosphate buffer, pH 7.4) containing a reducing agent like TCEP to ensure the thiol is in its reduced form.[2]
-
To initiate the reaction, mix the maleimide and cysteine solutions at desired concentrations. To maintain pseudo-first-order kinetics, a significant excess of the cysteine solution (e.g., 10-fold) can be used.[2]
-
Monitor the reaction progress over time by injecting aliquots of the reaction mixture into an LC-MS system.
-
Quantify the disappearance of the maleimide reactant and the appearance of the product adduct over time to determine the reaction rate.
Spectrophotometric Protocol:
-
Prepare solutions of the N-aryl maleimide and a thiol-containing compound in a suitable buffer (pH 6.5-7.5).[10]
-
The reaction can be monitored by following the decrease in absorbance of the thiol, for example, by using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product with a characteristic absorbance at 412 nm.[8][9]
-
Alternatively, if the maleimide or the product has a distinct UV-Vis absorbance, the reaction can be monitored directly at the appropriate wavelength.
-
The rate constants can be calculated from the change in absorbance over time.
Kinetic Analysis of Diels-Alder Reactions
The kinetics of the Diels-Alder reaction between an N-aryl maleimide and a diene can be studied using techniques like NMR spectroscopy or calorimetry.[3][4][5]
NMR Based Protocol:
-
Dissolve the N-aryl maleimide and the diene in a suitable deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃) in an NMR tube.[3][4][5]
-
Acquire ¹H NMR spectra at regular intervals while maintaining the reaction at a constant temperature.
-
The reaction progress can be monitored by integrating the signals corresponding to the reactants and the endo and exo cycloadducts.
-
The rate constants can be determined by plotting the concentration of the reactants or products as a function of time.
Visualizing the Electronic Influence
The following diagrams illustrate the relationship between the electronic properties of the aryl substituent and the reactivity of the N-aryl maleimide.
Caption: Electronic effects on Michael addition reactivity.
Caption: Electronic effects on Diels-Alder reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Express Polymer Letters [expresspolymlett.com]
- 4. expresspolymlett.com [expresspolymlett.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. vectorlabs.com [vectorlabs.com]
Comparative Analysis of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione and Related N-Aryl Maleimides in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione and structurally related N-aryl maleimides. Due to the limited public data on the specific cross-reactivity and selectivity of this compound, this document leverages experimental data from close analogs to offer insights into the potential biological profile of this class of compounds. The information presented herein is intended to support research and drug development efforts by highlighting the therapeutic potential and target engagement of N-aryl maleimides.
I. Comparative Biological Activity
N-aryl maleimides have demonstrated a range of biological activities, with a notable emphasis on anticancer and enzyme inhibitory effects. A primary target for this class of compounds is Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in various cellular signaling pathways.
Quantitative Analysis of Inhibitory Activity
The following tables summarize the 50% inhibitory concentration (IC50) values for various N-aryl maleimides against different cancer cell lines and GSK-3β. Lower IC50 values are indicative of greater potency.
Table 1: Anticancer Activity of N-Aryl Maleimide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 4a | MCF-7 (Breast) | 16.94 |
| MDA-MB-231 (Breast) | 12.95 | |
| Compound 4b | MCF-7 (Breast) | 16.80 |
| MDA-MB-231 (Breast) | 18.71 | |
| Compound 4c | MCF-7 (Breast) | 3.21 |
| MDA-MB-231 (Breast) | 1.651 | |
| Compound 4d | MCF-7 (Breast) | 6.215 |
| MDA-MB-231 (Breast) | 3.055 | |
| Compound 5a | MCF-7 (Breast) | 7.418 |
| MDA-MB-231 (Breast) | 4.367 | |
| Compound 5b | MCF-7 (Breast) | 5.331 |
| MDA-MB-231 (Breast) | 6.000 | |
| Compound 5c | MCF-7 (Breast) | 4.000 |
| MDA-MB-231 (Breast) | 5.105 | |
| Compound 5d | MCF-7 (Breast) | 29.28 |
| MDA-MB-231 (Breast) | 14.35 |
Data extracted from a study on novel maleimide derivatives.[1]
Table 2: GSK-3β Inhibitory Activity of N-Aryl Maleimide Derivatives
| Compound ID | Target | IC50 (nM) |
| Analog 2 | GSK-3β | 21 |
| Analog 3 | GSK-3β | ~5 |
| Analog 4 | GSK-3β | ~15 |
| Analog 10a | GSK-3β | 1.70 |
| Analog 10f | GSK-3β | 169 |
| Analog 10g | GSK-3β | 50.0 |
| Analog 10h | GSK-3β | 5.60 |
| Analog 10i | GSK-3β | 164 |
| Analog 10j | GSK-3β | 27.0 |
| Analog 10k | GSK-3β | 127 |
Data compiled from studies on maleimide-based GSK-3β inhibitors.[2][3]
II. Signaling Pathways and Experimental Workflows
The biological effects of N-aryl maleimides, particularly their anticancer properties, are often linked to their ability to modulate key signaling pathways. As potent inhibitors of GSK-3β, these compounds can influence the Wnt/β-catenin and PI3K/Akt signaling cascades.
Caption: GSK-3β Signaling Pathways and Inhibition.
The diagram above illustrates the central role of GSK-3β in both the Wnt/β-catenin and PI3K/Akt signaling pathways. In the absence of stimuli, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling or activation of the PI3K/Akt pathway leads to the inhibition of GSK-3β, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene expression. N-aryl maleimides can directly inhibit GSK-3β, thereby mimicking these natural signaling events.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
This workflow outlines the key steps in determining the cytotoxic effects of this compound using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key assays discussed in this guide.
A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method to determine the inhibitory activity of a compound against a specific kinase, such as GSK-3β.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is at or near the Km of the target kinase.
- Kinase and Substrate: Dilute the kinase and its specific substrate to their optimal concentrations in kinase buffer.
- Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in kinase buffer to generate a dose-response curve.
2. Assay Procedure (384-well plate format):
- Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
- Add 2 µL of the kinase working solution to each well.
- Incubate the plate at room temperature for 10 minutes to allow for compound-kinase binding.
- Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.
- Incubate the plate at 30°C for 60 minutes.
3. Signal Detection (ADP-Glo™):
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
4. Data Analysis:
- Measure the luminescence of each well using a plate reader.
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
B. MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of a compound on cultured cancer cell lines.
1. Cell Seeding:
- Harvest and count the desired cancer cells (e.g., MCF-7, MDA-MB-231).
- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound and control compounds in culture medium.
- Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
- Return the plate to the incubator and incubate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Carefully aspirate the medium containing MTT.
- Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
IV. Conclusion
The available data on N-aryl maleimides strongly suggest that this class of compounds, including this compound, holds significant potential as therapeutic agents, particularly in the context of cancer. Their inhibitory activity against GSK-3β provides a clear mechanism of action that can be further explored for targeted drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct further cross-reactivity and selectivity studies, which are essential for advancing these promising compounds through the drug discovery pipeline. It is recommended that future studies focus on screening this compound against a broad panel of kinases and other relevant biological targets to fully elucidate its selectivity profile.
References
- 1. GSK3 in cell signaling | Abcam [abcam.com]
- 2. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]
- 3. Inhibitory phosphorylation of GSK-3β by AKT, PKA, and PI3K contributes to high NaCl-induced activation of the transcription factor NFAT5 (TonEBP/OREBP) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Disposal Protocol for 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione was not found in the available search results. The following guidance on proper disposal procedures is synthesized from the SDSs of structurally similar compounds, including other N-substituted pyrrole-2,5-diones. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to review the SDS for the exact compound if it becomes available.
Immediate Safety and Hazard Profile
Based on analogous compounds, this compound is anticipated to be a hazardous substance. Researchers and laboratory personnel must handle this compound with extreme caution, utilizing appropriate personal protective equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Potential hazards associated with this class of compounds often include:
-
Acute Toxicity: May be harmful or fatal if swallowed or in contact with skin.[1][4][5]
-
Skin Corrosion/Irritation: Can cause skin irritation or severe burns.[1][2][3]
-
Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
Hazard Classification of Structurally Similar Compounds
The following table summarizes the GHS hazard classifications for compounds structurally related to this compound, providing a comparative overview of the potential risks.
| Hazard Classification | N-Ethylmaleimide[1] | 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione[2] | 2,5-Dimethyl-1H-pyrrole[6] | 1-(2,3-Dimethylphenyl)-pyrrole-2,5-dione[3] | N-Phenylmaleimide[5][7] |
| Acute Toxicity, Oral | Category 2 | Category 4 | Category 3 | - | Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | - | Category 3 | - | - |
| Skin Corrosion/Irritation | Category 1B | Category 2 | Category 2 | Causes skin irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | Category 2A | Category 2A | Causes serious eye damage | Causes serious eye irritation |
| Skin Sensitization | Category 1 | - | - | - | - |
| Specific Target Organ Toxicity (Single Exposure) | - | - | Category 3 (Respiratory irritation) | May cause respiratory irritation | Irritating to respiratory system |
| Flammable Liquids | - | - | Category 3 | - | - |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its contaminated materials is crucial to ensure laboratory safety and environmental protection. The following procedures are based on best practices for hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or waste this compound in its original container or a clearly labeled, compatible, and sealed waste container.[6] Do not mix with other waste streams.[6][8]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, should be considered contaminated. These items must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed, and appropriate liquid waste container. Avoid mixing with incompatible solvents.
2. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").
-
Storage: Store waste containers in a designated, well-ventilated, and secure waste accumulation area.[6][9] Keep containers tightly closed and away from heat, sparks, and open flames.[6][9] The storage area should be inaccessible to unauthorized personnel.[6]
3. Final Disposal:
-
Professional Disposal: The disposal of this chemical waste must be handled by a licensed and approved hazardous waste disposal company.[1][4][6][9][10] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][6]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS department to schedule a waste pickup and for any specific guidance.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.
-
Containment: Prevent the spill from spreading and from entering drains.[1][6]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione was not located. The following guidance is based on the safety data for structurally similar N-substituted maleimide compounds. It is imperative to treat this chemical with a high degree of caution, assuming it possesses similar hazardous properties.
Based on related compounds, this compound is anticipated to be acutely toxic, potentially fatal if swallowed, and toxic in contact with skin.[1][2][3] It is also expected to cause severe skin burns, serious eye damage, and may trigger an allergic skin reaction or respiratory irritation.[1][2][4][5]
Personal Protective Equipment (PPE)
Effective protection against the hazards of this compound requires the correct selection and use of PPE. All PPE should be inspected before use.[2]
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Solid (e.g., weighing) | Chemical safety goggles or a full-face shield.[2][4] | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit.[2] | NIOSH-approved respirator for dusts if not handled within a fume hood.[2][4] |
| Handling Solutions | Chemical safety goggles. | Chemical-resistant gloves and a lab coat. | Work should be performed in a chemical fume hood to avoid inhalation of vapors.[1] |
| Cleaning Spills | Full-face shield and chemical safety goggles. | Chemical-resistant suit and heavy-duty chemical-resistant gloves. | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[2] |
Operational and Disposal Plans
Engineering Controls:
-
All work with this compound in solid or solution form should be conducted in a properly functioning chemical fume hood.[1]
-
An eyewash station and safety shower must be readily accessible in the work area.[6]
Experimental Protocol: Handling the Solid Compound
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.
-
Weighing: To prevent the generation of dust, handle the solid carefully. Use a spatula to transfer the compound to a tared weigh boat or container. Avoid pouring the solid directly.
-
Container Management: Keep the container of the chemical tightly closed when not in use.[2]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[2] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][7]
Experimental Protocol: Handling Solutions
-
Preparation: Don all required PPE before starting work.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel within a fume hood.
-
Transfer: Use appropriate tools, such as pipettes or cannulas, to transfer solutions and avoid splashes.
-
Storage: Store solutions in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area.[3]
Disposal Plan
-
Waste Collection: All materials contaminated with this compound, including excess chemical, used gloves, weigh boats, and cleaning materials, must be collected as hazardous waste.[1][4]
-
Containerization: Place all waste into a suitable, labeled, and sealed container. Do not mix with other waste streams.[2]
-
Disposal: The waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][2][4] Do not pour down the drain.[2] Contaminated packaging should be disposed of as unused product.[2]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
-
Spills: Evacuate the area. For minor spills, and only if trained to do so, use an inert absorbent material to contain the spill. For major spills, contact your institution's emergency response team.[1][2]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
